molecular formula C11H17N3 B1421837 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine CAS No. 1258650-60-0

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Cat. No.: B1421837
CAS No.: 1258650-60-0
M. Wt: 191.27 g/mol
InChI Key: BRACWWFOQZIZQC-UHFFFAOYSA-N
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Description

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a chemical compound for research use. Compounds featuring a pyrrolidine ring linked to an aminopyridine moiety, as seen in this structure, are of significant interest in medicinal chemistry and neuroscience research. Scientific literature indicates that similar chiral pyrrolidine-based scaffolds function as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . Such nNOS inhibitors are investigated for their potential therapeutic role in neurodegenerative conditions, including Parkinson's disease and stroke, where overproduction of nitric oxide is implicated in neurotoxicity . The molecular architecture of this compound class is designed to achieve high selectivity for nNOS over related endothelial (eNOS) and inducible (iNOS) isoforms, which is critical for mitigating off-target effects . Research into these inhibitors also involves optimizing their physicochemical properties, such as reducing hydrogen bond donors, to enhance blood-brain barrier (BBB) penetration for effective action in the central nervous system . This compound is strictly for research applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-2-3-11(13-6-9)14-8-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRACWWFOQZIZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: The 5-Methyl-Aminopyridine-Pyrrolidine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small-molecule kinase inhibitors, the 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine moiety represents a privileged structural motif. It functions not as a standalone drug, but as a high-value bifunctional scaffold for Fragment-Based Drug Discovery (FBDD).

This whitepaper analyzes the medicinal chemistry utility of this scaffold. Its architecture combines a hinge-binding aminopyridine core with a solvent-extending pyrrolidine tail . The specific placement of the 5-methyl group provides a vector for gatekeeper residue interaction, while the pyrrolidine nitrogen offers a modifiable handle for optimizing physicochemical properties (logP, solubility) and targeting the ribose/solvent pockets. This guide details the structural rationale, synthetic pathways, and application strategies for leveraging this scaffold in targeting kinases such as ERK1/2 and CDKs .

Structural Biology & Pharmacophore Analysis

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP while accessing auxiliary pockets unique to specific kinases.

The Hinge-Binding Core (Aminopyridine)

The 2-aminopyridine system is a classic "donor-acceptor" motif.

  • Acceptor: The pyridine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the kinase hinge region.

  • Donor: The exocyclic amino group (C2-NH) donates a hydrogen bond to the backbone carbonyl of the hinge.

The Selectivity Vector (5-Methyl Group)

The methyl group at position 5 is critical for selectivity.

  • Gatekeeper Interaction: In many kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket. The 5-methyl group can engage in van der Waals interactions with smaller gatekeepers (e.g., Threonine, Valine) or displace water molecules in hydrophobic clefts, enhancing potency.

  • Electronic Effect: The methyl group is weakly electron-donating, increasing the basicity of the pyridine nitrogen slightly, potentially strengthening the hinge H-bond.

The Solvent Exit Vector (Pyrrolidine Linker)

The (pyrrolidin-3-yl)methyl chain serves as the "exit vector."

  • Solubility: The aliphatic amine lowers the overall lipophilicity compared to all-aromatic inhibitors.

  • Derivatization Handle: The secondary amine of the pyrrolidine is the primary site for library expansion (e.g., urea, amide, or sulfonamide formation) to reach the solvent front or interact with surface residues like Aspartate or Glutamate.

Visualization: Binding Mode Hypothesis

BindingMode cluster_kinase Kinase ATP Pocket cluster_scaffold Scaffold: 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Thr/Val/Met) Solvent Solvent Front (Asp/Glu) Pyridine Pyridine N1 & C2-NH Pyridine->Hinge Dual H-Bonds (Donor/Acceptor) Methyl 5-Methyl Group Pyridine->Methyl Pyrrolidine Pyrrolidine Tail (Secondary Amine) Pyridine->Pyrrolidine Linker Methyl->Gatekeeper Van der Waals / Hydrophobic Pyrrolidine->Solvent Ionic Interaction / Solubilization

Caption: Schematic representation of the scaffold's tripartite interaction with the kinase ATP binding site.

Medicinal Chemistry Strategy

Synthesis of the Core Scaffold

The synthesis is a robust Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridine ring (activated by the nitrogen) allows for displacement of a halogen by the primary amine of the pyrrolidine side chain.

Reaction Scheme:

  • Starting Materials: 2-Fluoro-5-methylpyridine (or 2-Bromo-) + tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.

  • Conditions: Base (e.g., DIPEA or K₂CO₃), polar aprotic solvent (DMSO or NMP), heat (100–120°C).

  • Deprotection: Acidic cleavage (TFA or HCl) of the Boc group to yield the free amine.

Synthesis SM1 2-Fluoro-5-methylpyridine Step1 S_NAr Coupling (DIPEA, DMSO, 100°C) SM1->Step1 SM2 Boc-3-(aminomethyl)pyrrolidine SM2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Product Final Scaffold: 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Step2->Product

Caption: Synthetic pathway for the generation of the core scaffold via SNAr and deprotection.

Library Expansion (The "Make" Cycle)

Once the scaffold is synthesized, the pyrrolidine nitrogen is the diversification point.

  • Amides: React with acid chlorides to probe deep solvent pockets.

  • Ureas: React with isocyanates to form additional H-bond donors/acceptors.

  • Reductive Amination: React with aldehydes to append lipophilic groups without adding a carbonyl.

Experimental Protocols

Protocol: Synthesis of the Scaffold

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

  • Coupling:

    • Charge a reaction vial with 2-fluoro-5-methylpyridine (1.0 eq, e.g., 1.11 g, 10 mmol) and tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.1 eq, 2.20 g).

    • Add DMSO (10 mL) and DIPEA (3.0 eq, 5.2 mL).

    • Heat to 110°C for 16 hours. Monitor by LC-MS for conversion.

    • Workup: Dilute with ethyl acetate, wash with water (3x) and brine. Dry over MgSO₄, filter, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

  • Deprotection:

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Workup: Concentrate in vacuo. Basify with saturated NaHCO₃ to pH > 8. Extract with DCM/Isopropanol (3:1). Dry and concentrate to yield the title compound.

Protocol: ADP-Glo™ Kinase Assay (Generic)

To validate the scaffold's activity against a target (e.g., ERK1/2), use a luminescent ADP detection assay.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: MBP (Myelin Basic Protein) for ERK; Histone H1 for CDK.

Workflow:

  • Compound Prep: Serial dilute the scaffold (or derivative) in DMSO. Transfer 1 μL to a 384-well plate.

  • Enzyme Addition: Add 2 μL of Kinase (e.g., ERK2, 2 nM final) in Kinase Buffer. Incubate 10 min at RT.

  • Reaction Start: Add 2 μL of ATP/Substrate mix (ATP at K_m, Substrate at 0.2 mg/mL).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 5 μL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Development: Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Case Studies & Target Specificity

While this specific CAS is a building block, its substructure is homologous to several clinical candidates.

Target KinaseRelevance of Scaffold FeaturesRelated Clinical/Preclinical Examples
ERK1/2 The pyridine mimics the pyrrolopyridine core of Ulixertinib. The pyrrolidine tail mimics the solvent-exposed piperidine/pyrrolidine moieties often used to tune PK.Ulixertinib (BVD-523) (structurally related pharmacophore) [1]
CDK4/6 Aminopyridines are standard hinge binders for CDKs. The 5-methyl group can provide selectivity against other CDKs by exploiting subtle gatekeeper differences.Abemaciclib (uses a 2-aminopyrimidine core, isosteric to pyridine) [2]
PKC Bis-indolylmaleimides are classic, but aminopyridines offer a more "drug-like" profile with better solubility.Preclinical PKC inhibitors

Future Outlook: PROTACs and Covalent Inhibitors

This scaffold is particularly well-suited for PROTAC (Proteolysis Targeting Chimera) design.

  • Linker Attachment: The secondary amine on the pyrrolidine ring is an ideal attachment point for the linker chain connecting to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Rationale: Since the pyrrolidine tail points towards the solvent, attaching a bulky PROTAC linker here is less likely to disrupt the critical hinge binding at the pyridine end.

References

  • Germann, U. A., et al. (2017). "Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib)." Molecular Cancer Therapeutics, 16(11), 2351–2363. Link

  • Patnaik, A., et al. (2016). "Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients with Breast Cancer, Non-Small Cell Lung Cancer, and Other Solid Tumors." Cancer Discovery, 6(7), 740-753. Link

  • Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell, 116(6), 855-867. Link

  • Lapeyre, G., et al. (2025). "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry.

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Investigation of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine: A Novel Chemical Entity

Abstract

This technical guide addresses the chemical entity 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a molecule of interest within contemporary drug discovery programs. Initial investigations have identified its fundamental chemical identity; however, a comprehensive body of public-domain research detailing its synthesis, full physicochemical characterization, and biological activity is not yet established. This document, therefore, serves as a forward-looking investigational framework for researchers and drug development professionals. It synthesizes established principles of medicinal chemistry and chemical biology to propose a structured, in-depth approach for the elucidation of this molecule's properties and its potential as a therapeutic agent. The protocols and methodologies outlined herein are designed to be self-validating, providing a robust pathway from chemical synthesis to biological characterization.

Introduction: The Rationale for Investigation

The molecular architecture of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine presents a compelling case for its investigation as a potential modulator of biological systems. The structure incorporates a 2-aminopyridine moiety, a well-established pharmacophore known to engage with a variety of biological targets, and a pyrrolidine ring, which can impart favorable pharmacokinetic properties and provide a three-dimensional scaffold for precise target interaction.[1] The strategic placement of a methyl group on the pyridine ring can further influence the molecule's electronic properties and metabolic stability. Given the prevalence of these structural motifs in centrally active and systemically distributed drugs, a thorough investigation into this specific combination is warranted.

Chemical Identity and Known Properties

A foundational step in the investigation of any new chemical entity is the confirmation of its identity and the compilation of its known properties.

Identifier Value Source
IUPAC Name 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine-
CAS Number 1258650-60-0
Synonym 5-methyl-N-(3-pyrrolidinylmethyl)-2-pyridinamine
Molecular Formula C₁₁H₁₇N₃
InChI Key BRACWWFOQZIZQC-UHFFFAOYSA-N

Table 1: Chemical Identifiers and Basic Properties

At present, publicly available, peer-reviewed data on the detailed physicochemical properties (e.g., melting point, boiling point, pKa, solubility) and spectroscopic data (e.g., ¹H NMR, ¹³C NMR, MS, IR) of the isolated compound are scarce. The generation and documentation of this data is a critical first step in its characterization.

Proposed Synthetic and Purification Protocol

The synthesis of N-substituted 2-aminopyridines is a well-trodden path in organic chemistry, offering several potential routes to 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. A logical and efficient approach would be a reductive amination strategy.

Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_deprotection Deprotection cluster_purification Purification cluster_product Final Product 2-amino-5-methylpyridine 2-amino-5-methylpyridine Imine_Formation Imine Formation 2-amino-5-methylpyridine->Imine_Formation N-Boc-3-pyrrolidinecarboxaldehyde N-Boc-3-pyrrolidinecarboxaldehyde N-Boc-3-pyrrolidinecarboxaldehyde->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Imine Boc_Removal Boc Removal (e.g., TFA in DCM) Reduction->Boc_Removal N-Boc protected product Purification Purification (e.g., Column Chromatography) Boc_Removal->Purification Final_Product 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Purification->Final_Product

Caption: Proposed synthetic workflow for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

Detailed Experimental Protocol
  • Imine Formation and Reduction:

    • To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-Boc-3-pyrrolidinecarboxaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid reduction of the pyridine ring.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Boc Deprotection:

    • Dissolve the crude N-Boc protected product in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of a suitable eluent system (e.g., DCM/methanol with a small percentage of ammonium hydroxide to prevent protonation of the amines on the silica) to afford the pure 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

Proposed Physicochemical and Structural Characterization

A comprehensive characterization of the purified compound is essential to confirm its identity and purity.

Analytical Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and assess purity.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy To identify characteristic functional groups.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal stability.
Aqueous Solubility and pKa Determination To assess key physicochemical properties relevant to its pharmacokinetic profile.

Table 2: Proposed Analytical Characterization Methods

Proposed Biological Investigation Strategy

Given the structural motifs present in 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a tiered approach to biological screening is proposed to efficiently identify its potential therapeutic applications.

Initial High-Throughput Screening (HTS)

A broad initial screening against a panel of diverse biological targets is recommended. This could include:

  • Receptor Binding Assays: A panel of G-protein coupled receptors (GPCRs) and ion channels, particularly those implicated in central nervous system disorders.

  • Enzyme Inhibition Assays: A panel of kinases, proteases, and other enzymes relevant to oncology, inflammation, and metabolic diseases.

Focused Secondary and Tertiary Assays

Based on the results of the initial HTS, more focused assays should be conducted to confirm and characterize any observed activity.

G HTS_Hits Initial HTS Hits Dose_Response Dose-Response and IC₅₀/EC₅₀ Determination HTS_Hits->Dose_Response Selectivity_Profiling Selectivity Profiling against Related Targets Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action In_Vitro_ADME In Vitro ADME/Tox Assays Mechanism_of_Action->In_Vitro_ADME Lead_Optimization Lead Optimization In_Vitro_ADME->Lead_Optimization

Caption: Proposed workflow for the biological evaluation of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

Potential Therapeutic Areas of Interest

While empirical data is required, the structural features of the molecule suggest potential activity in the following areas:

  • Neuroscience: The 2-aminopyridine and pyrrolidine moieties are present in numerous CNS-active compounds.

  • Oncology: The 2-aminopyridine scaffold is a key component of several kinase inhibitors.

  • Inflammatory Diseases: Modulation of various signaling pathways involved in inflammation can be achieved with compounds containing similar structural elements.

Conclusion

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine represents a novel chemical entity with the potential for interesting biological activity. This guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and biological evaluation. By following the proposed protocols, researchers can systematically uncover the therapeutic potential of this promising molecule and contribute valuable knowledge to the field of drug discovery.

References

  • Yin, J., & Buchwald, S. L. (2000). A General and Efficient Method for the 2-Amination of Pyridines. Organic Letters, 2(9), 1101–1104.
  • MilliporeSigma. (n.d.). 5-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine. Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

A Robust, Two-Step Protocol for the Gram-Scale Synthesis of a Key Pyridinyl-Pyrrolidine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described synthetic route is a robust, two-step process commencing from commercially available starting materials. The core transformation is a palladium-catalyzed Buchwald-Hartwig amination, which efficiently couples 2-bromo-5-methylpyridine with a Boc-protected aminomethylpyrrolidine. The subsequent deprotection step under acidic conditions yields the target compound with high purity. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction setup, execution, purification, and troubleshooting.

Introduction

The privileged structures of pyridine and pyrrolidine rings are frequently incorporated into pharmacologically active molecules. The title compound, 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, combines these two motifs, making it an attractive intermediate for library synthesis and lead optimization campaigns. Traditional methods for constructing such C-N bonds can be arduous. The protocol outlined herein leverages a modern, reliable cross-coupling strategy—the Buchwald-Hartwig amination—to ensure high yields and operational simplicity. This is followed by a standard acid-labile deprotection of the tert-butyloxycarbonyl (Boc) group.

The rationale for this two-step approach is rooted in efficiency and control. The Buchwald-Hartwig reaction provides a highly selective method for forming the aryl-amine bond, avoiding the over-alkylation issues often seen with other methods like direct nucleophilic substitution.[1] The use of a Boc-protected amine is critical, as it prevents unwanted side reactions and simplifies purification of the intermediate.[2]

Overall Synthetic Scheme

The synthesis proceeds in two distinct steps as illustrated below:

Caption: Two-step synthesis workflow.

Materials and Reagents

ReagentFormulaMW ( g/mol )Supplier Recommendation
2-bromo-5-methylpyridineC₆H₆BrN172.02Sigma-Aldrich, Combi-Blocks
tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylateC₁₀H₂₀N₂O₂200.28Sigma-Aldrich, Chem-Impex[3]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72Strem, Sigma-Aldrich
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)C₃₉H₃₂OP₂578.62Strem, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10Sigma-Aldrich, Acros Organics
Anhydrous TolueneC₇H₈92.14Acros Organics (AcroSeal)
4.0 M Hydrochloric acid in 1,4-DioxaneHCl36.46Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher Scientific
Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)NaHCO₃84.01Fisher Scientific
Saturated Sodium Chloride Solution (Brine)NaCl58.44Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Fisher Scientific
Silica Gel (230-400 mesh)SiO₂60.08Sorbent Technologies

Safety Precaution: Palladium catalysts, phosphine ligands, and sodium tert-butoxide are air and/or moisture sensitive and should be handled under an inert atmosphere. NaOtBu is a strong base and is corrosive. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(((5-methylpyridin-2-yl)amino)methyl)pyrrolidine-1-carboxylate

This step involves the palladium-catalyzed C-N cross-coupling of the aryl bromide and the protected amine.

G Ar-Pd(II)-(Br)L₂ Ar-Pd(II)-(Br)L₂ Oxidative Addition Complex Ar-Pd(II)-(NR₂)L₂ Ar-Pd(II)-(NR₂)L₂ Amine Coordination Ar-Pd(II)-(Br)L₂->Ar-Pd(II)-(NR₂)L₂ Ligand Exchange Ar-NR₂ Ar-NR₂ Coupled Product Ar-Pd(II)-(NR₂)L₂->Ar-NR₂ Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-(NR₂)L₂->Pd(0)L₂ Reductive Elimination ArBr Ar-Br (2-bromo-5-methylpyridine) ArBr->Ar-Pd(II)-(Br)L₂ Amine R₂NH (Boc-amine) Amine->Ar-Pd(II)-(NR₂)L₂ Base Base (NaOtBu) Base->Ar-Pd(II)-(NR₂)L₂

Caption: Simplified Buchwald-Hartwig amination cycle.

Procedure:

  • Vessel Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition (Inert Atmosphere): Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. Under a positive pressure of inert gas, add Pd₂(dba)₃ (91.6 mg, 0.10 mmol, 0.01 equiv), Xantphos (173.6 mg, 0.30 mmol, 0.03 equiv), and sodium tert-butoxide (1.15 g, 12.0 mmol, 1.2 equiv).

  • Solvent and Reactant Addition: Add anhydrous toluene (50 mL) via syringe. Begin stirring to create a suspension. In a separate vial, dissolve tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (2.20 g, 11.0 mmol, 1.1 equiv) in anhydrous toluene (10 mL) and add this solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and maintain for 12-16 hours. The mixture will typically turn from a reddish-purple to a dark brown color.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes) or LC-MS. The disappearance of the 2-bromo-5-methylpyridine spot indicates completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst. Rinse the pad with additional ethyl acetate (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to yield the Boc-protected intermediate as a pale yellow solid or viscous oil. (Expected yield: 80-90%).

Step 2: Synthesis of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

This final step removes the Boc protecting group to unmask the pyrrolidine nitrogen.

Procedure:

  • Reaction Setup: Dissolve the purified intermediate from Step 1 (e.g., 2.33 g, 8.0 mmol, 1.0 equiv) in dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask with a stir bar.

  • Deprotection: To the stirring solution, add 4.0 M HCl in 1,4-dioxane (20 mL, 80.0 mmol, 10.0 equiv) dropwise at room temperature. Effervescence (isobutylene gas evolution) may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically complete when gas evolution ceases. Monitor by TLC or LC-MS to confirm the consumption of the starting material.

  • Concentration: Remove the solvent and excess HCl under reduced pressure. This will yield the dihydrochloride salt of the product as a solid or semi-solid.

  • Neutralization and Extraction: Dissolve the crude salt in water (50 mL) and cool in an ice bath. Basify the aqueous solution by slowly adding 2 M sodium hydroxide (NaOH) solution until the pH is >10.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The final product, 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, should be obtained as a solid or oil. (Expected yield: 90-98%).

Discussion and Field-Proven Insights

  • Catalyst System: The choice of Pd₂(dba)₃ as the palladium precursor and Xantphos as the ligand is critical for this transformation. Xantphos is a bulky, electron-rich ligand with a large "bite angle" that facilitates the reductive elimination step, which is often the rate-limiting step in Buchwald-Hartwig aminations.[1]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine nucleophile without competing in the reaction. Its purity is crucial; use freshly opened bottles or material stored in a glovebox.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will be deactivated if the reaction is not performed under an inert atmosphere of nitrogen or argon. All glassware should be oven or flame-dried, and solvents must be anhydrous.

  • Deprotection Monitoring: During the Boc deprotection, the formation of the product can be visualized on a TLC plate. The product will have a much lower Rf value and may streak due to its basic nature. Staining with ninhydrin can help visualize the primary/secondary amines.

  • Final Product Handling: The final free-base product is a basic amine and should be stored under an inert atmosphere to prevent slow oxidation and reaction with atmospheric carbon dioxide.

References

  • Grychowska, K., Pietruś, W., Kulawik, L., & Zajdel, P. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

  • Ramapanicker, R., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. J Org Chem. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. J Org Chem. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc.
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Royal Society of Chemistry. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • MilliporeSigma. (n.d.). 5-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Organic Synthesis of N-Methylpyrrolidine. Retrieved from [Link]

Sources

optimal reaction conditions for coupling 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Reaction Conditions for Coupling 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Executive Summary & Chemotype Analysis

The molecule 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS 1258650-60-0) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase and GPCR inhibitor programs. Its structure features a semi-rigid diamine linker connecting a polar pyridine headgroup (often a hinge binder or solvent-exposed motif) with a secondary pyrrolidine amine (the coupling handle).

Key Chemical Challenges:

  • Dual Amine Functionality: The molecule contains two secondary amines. However, their nucleophilicity differs by orders of magnitude.

    • Site A (Pyrrolidine): Aliphatic, highly nucleophilic (

      
      ).
      
    • Site B (Pyridine-2-amine): Aromatic, electron-deficient, poor nucleophile (

      
      ).
      
  • Salt Forms: Commercial supplies are typically HCl or TFA salts. Failure to neutralize the salt in situ is the #1 cause of reaction failure.

  • Polarity: The free base is highly polar, necessitating specific extraction protocols (e.g., DCM:IPA mixtures) rather than standard EtOAc workups.

This guide details the optimized protocols for chemoselective coupling at the pyrrolidine nitrogen without the need for protecting group manipulations on the pyridine amine.

Reactivity Profile & Decision Tree

The following logic flow dictates the optimal reaction conditions based on your electrophile.

ReactionLogic Start Start: Coupling Target Acid Carboxylic Acid (Amide Bond) Start->Acid Halide Aryl/Heteroaryl Halide (SNAr / Buchwald) Start->Halide Aldehyde Aldehyde/Ketone (Reductive Amination) Start->Aldehyde MethodA Method A: HATU/DIPEA (DMF, RT) Acid->MethodA Standard MethodB Method B: T3P/NMM (EtOAc/DMF, 0°C) Acid->MethodB Low Solubility or Epim. Prone MethodC Method C: SNAr (Thermal) (n-BuOH, 100°C) Halide->MethodC Electron Deficient (e.g., Cl-Pyrimidine) MethodD Method D: Buchwald-Hartwig (Pd2(dba)3, XPhos) Halide->MethodD Electron Rich (e.g., Br-Benzene) MethodE Method E: STAB/AcOH (DCE, RT) Aldehyde->MethodE

Figure 1: Decision matrix for selecting coupling conditions based on electrophile class.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Standard)

Best for: Attaching the scaffold to carboxylic acid cores (e.g., proline derivatives, benzoic acids).

Rationale: HATU provides rapid activation. The use of DMF ensures solubility of the polar salt starting material.

Reagents:

  • Amine (HCl salt): 1.0 equiv

  • Carboxylic Acid: 1.1 equiv[1]

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.5 – 4.0 equiv (Critical for salt neutralization)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.0 eq only at this stage). Stir at RT for 5–10 minutes. Color change to yellow/orange is normal.

  • Addition: Add the Amine HCl salt (1.0 eq) to the reaction vessel.

  • Neutralization: Immediately add the remaining DIPEA (2.5–3.0 eq).

    • Note: If the amine is added as a free base, reduce total DIPEA to 1.5 eq.

  • Reaction: Stir at Room Temperature for 1–2 hours. Monitor by LCMS.

  • Workup (Optimized for Polarity):

    • Dilute with EtOAc. Wash with sat.

      
       (2x) and Brine (1x).
      
    • Critical: If the product is highly polar and stays in the aqueous phase, switch extraction solvent to DCM:IPA (3:1) .

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Coupling to 2,4-dichloropyrimidine, chloropyridines, or fluoro-nitrobenzenes.

Rationale: The aliphatic pyrrolidine nitrogen is significantly more nucleophilic than the pyridine amine. Under thermal conditions, it selectively displaces the halide without protecting the pyridine amine.

Reagents:

  • Amine (HCl salt): 1.0 equiv

  • Heteroaryl Halide (e.g., 2,4-dichloropyrimidine): 1.1 equiv[1]

  • Base: DIPEA (3.0 equiv) or

    
     (3.0 equiv)
    
  • Solvent: n-Butanol (preferred) or DMSO.

Step-by-Step:

  • Setup: Combine the Heteroaryl Halide and Amine Salt in n-Butanol (0.2 M).

  • Base: Add DIPEA (3.0 eq).

  • Heating: Heat to 80–100°C for 2–4 hours.

    • Control: Do not exceed 120°C, or the pyridine-2-amine nitrogen may begin to compete, leading to bis-substitution byproducts.

  • Workup:

    • Cool to RT. Evaporate n-Butanol (azeotrope with heptane if needed).

    • Redissolve residue in DCM/MeOH and purify via SCX-2 (Strong Cation Exchange) chromatography to remove non-basic impurities.

Critical Optimization Data

ParameterStandard ConditionOptimized ConditionWhy?
Stoichiometry 1:1 Amine:Acid1:1.1 Amine:AcidEnsures complete consumption of the valuable amine scaffold.
Base (Amide)

DIPEADIPEA is less nucleophilic and prevents acyl-ammonium side reactions.
Solvent (SNAr) DMFn-ButanolProtic solvents like n-BuOH stabilize the transition state in SNAr, accelerating the reaction.
Purification Silica FlashC18 Reverse Phase or SCXThe diamine nature causes streaking on silica. SCX (Catch & Release) is superior.

Troubleshooting & FAQ

Q: My reaction yields are low (<20%). What is happening? A: The most common culprit is the salt form . If you use the HCl salt and only 1.0 eq of base, the amine remains protonated and unreactive. You must use at least 1 eq of base to neutralize the HCl, plus the standard equivalents for the reaction. Ensure pH > 8 using wet pH paper.

Q: I see two spots on TLC/LCMS with the same mass (Isomers?). A: If coupling to a chiral acid, you may be seeing diastereomers if the pyrrolidine scaffold is racemic. (Note: The CAS 1258650-60-0 is often supplied as a racemate or specific enantiomer; check your CoA). If coupling to a dichloro-heterocycle, you may have regioisomers (substitution at C2 vs C4). Lower the temperature to improve regioselectivity.

Q: Can I use the Pyridine-2-amine for coupling? A: Yes, but it requires different conditions. You must protect the pyrrolidine (e.g., Boc-anhydride) first. Then, use Buchwald-Hartwig conditions (Pd-catalyzed) to couple the pyridine amine. It will not react under standard amide coupling conditions efficiently.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[2] (Principles of diamine pKa and solubility).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. (Discussion on saturated heterocycles like pyrrolidines). Link

  • Enamine Ltd. (2023). Building Block: 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine HCl. Certificate of Analysis and MSDS. Link

Sources

using 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine as a building block in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine in Heterocycle Synthesis

Abstract & Strategic Overview

The molecule 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine represents a high-value "bifunctional linker" in medicinal chemistry. Its structure combines a 2-aminopyridine motif (a privileged pharmacophore for kinase hinge binding and GPCR modulation) with a pyrrolidine tail (a solubilizing group and vector for fragment growth).

For the synthetic chemist, this molecule presents a classic challenge of chemoselectivity . It contains three distinct nitrogen centers:[1]

  • Pyrrolidine Nitrogen (N

    
    ):  A highly nucleophilic, secondary aliphatic amine.
    
  • Exocyclic Amine (N

    
    ):  A secondary amine conjugated to the pyridine ring, significantly less nucleophilic.
    
  • Pyridine Nitrogen (N

    
    ):  A basic, heteroaromatic nitrogen capable of coordination but generally non-nucleophilic in substitution reactions.
    

This guide details protocols to selectively leverage the Pyrrolidine Nitrogen for coupling to core scaffolds (S


Ar, Reductive Amination) while preserving the Aminopyridine  headgroup for target engagement.

Structural Analysis & Reactivity Hierarchy

Understanding the pK


 and steric profile is a prerequisite for successful coupling.
  • N

    
     (Pyrrolidine):  pK
    
    
    
    (conjugate acid)
    
    
    10.5. Sterically accessible. Primary reaction site.
  • N

    
     (Linker):  pK
    
    
    
    
    
    4–5 (modulated by pyridine). The lone pair is delocalized into the pyridine ring. Reacts only under forcing conditions or specific Pd-catalysis.
  • N

    
     (Ring):  pK
    
    
    
    
    
    6.0. Acts as a proton trap or catalyst poison; does not typically alkylate under standard coupling conditions.

ReactivityMap Molecule 5-methyl-N-(pyrrolidin-3-ylmethyl) pyridin-2-amine N_Pyrrolidine Pyrrolidine NH (Nucleophilic, pKa ~10.5) Molecule->N_Pyrrolidine N_Exocyclic Exocyclic NH (Resonance Stabilized) Molecule->N_Exocyclic N_Pyridine Pyridine N (Basic, Non-nucleophilic) Molecule->N_Pyridine Reaction_SNAr S_NAr / Acylation (Standard Conditions) N_Pyrrolidine->Reaction_SNAr  Selectively Reacts Reaction_Pd Buchwald-Hartwig (Forcing/Specific Ligands) N_Exocyclic->Reaction_Pd  Requires Activation

Figure 1: Chemoselectivity map. The pyrrolidine nitrogen is the exclusive site of reaction under standard nucleophilic substitution conditions.

Protocol 1: Selective S Ar Coupling to Heteroaryl Chlorides

Application: Attaching the building block to a core scaffold (e.g., 4-chloropyrimidine, 2-chloroquinoline) to synthesize kinase inhibitor libraries.

Rationale: The aliphatic pyrrolidine amine is


 times more nucleophilic than the exocyclic aniline-like nitrogen. Protecting groups are rarely required if stoichiometry is controlled.
Materials
  • Building Block: 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (1.0 equiv).

  • Electrophile: 2,4-dichloropyrimidine or similar activated heteroaryl chloride (1.0 – 1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv).
    
  • Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology
  • Preparation: In a reaction vial, dissolve the electrophile (1.0 mmol) in IPA (5 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.5 mmol). Note: Excess base is crucial to neutralize HCl generated and prevent protonation of the pyrrolidine.

  • Nucleophile Addition: Add the building block (1.0 mmol) slowly at room temperature.

  • Reaction:

    • For highly activated substrates (e.g., pyrimidines): Stir at ambient temperature for 2–4 hours.

    • For deactivated substrates (e.g., pyridines): Heat to 80°C–100°C for 12 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting amine (

    
    ) and formation of the product.
    
    • Checkpoint: If bis-substitution is observed (rare), lower the temperature and add the amine dropwise.

  • Workup:

    • Evaporate volatiles.

    • Redissolve in DCM/MeOH (9:1).

    • Wash with sat. NaHCO

      
      .
      
  • Purification: Flash chromatography (DCM/MeOH/NH

    
     gradient). The free aminopyridine headgroup is polar; use a gradient up to 10% MeOH.
    

Data Summary: Solvent Effects on Yield

SolventTemp (°C)Time (h)Yield (%)Comments
IPA 80488Cleanest profile; product often precipitates on cooling.
NMP 100292Best for unreactive chlorides; requires aqueous workup.
DMF 100385Potential for dimethylamine impurities (from DMF decomposition).

Protocol 2: Reductive Amination for Library Expansion

Application: Derivatizing the pyrrolidine nitrogen with aldehydes to tune lipophilicity (logD) or introduce specific binding elements.

Rationale: Sodium triacetoxyborohydride (STAB) is used as a mild reducing agent that will not reduce the pyridine ring or affect the exocyclic amine.

Methodology
  • Imine Formation: Dissolve 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

  • Catalyst: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Quench: Stir overnight. Quench with sat. NaHCO

    
    .
    
  • Extraction: Extract with DCM. The organic layer contains the tertiary amine product.

Critical Troubleshooting & Optimization

Issue: "Poisoning" of Palladium Catalysts

When using this building block in Buchwald-Hartwig couplings (e.g., reacting the other end of a di-halo scaffold), the 2-aminopyridine moiety can chelate Pd species, killing the reaction.

  • Solution: Use precatalysts like XPhos Pd G3 or BrettPhos Pd G3 which are robust against chelation.

  • Alternative: Protect the exocyclic amine with a Boc group before the Pd step, though this adds synthetic steps.

Issue: Regioselectivity Failure

If the electrophile is extremely reactive (e.g., sulfonyl chlorides), the exocyclic amine might react.

  • Validation: Use 1H NMR.

    • Pyrrolidine reaction:[2][3] Shift in the pyrrolidine ring protons (

      
       2.5–3.5 ppm).
      
    • Exocyclic reaction: Significant downfield shift of the linker -CH

      
      - protons and loss of the broad NH signal.
      

Application Workflow: Kinase Inhibitor Synthesis

The following diagram illustrates a typical workflow using this building block to generate a CDK-targeted library.

Workflow Step1 Step 1: Scaffold Activation (2,4-Dichloropyrimidine) Step2 Step 2: S_NAr Coupling (Add Building Block + DIPEA) Step1->Step2  Selectivity Control Step3 Intermediate Isolation (Pyrrolidine attached, Cl remains) Step2->Step3  Workup Step4 Step 3: Suzuki Coupling (Add Aryl Boronic Acid + Pd) Step3->Step4  C-C Bond Formation Final Final Kinase Inhibitor (Hinge Binder + Solubilizer) Step4->Final  Deprotection (if needed)

Figure 2: Standard workflow for integrating the building block into a bis-heteroaryl scaffold.

References

  • Nucleophilic Arom

    
    Ar) Methodology: 
    
    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.

    • Context: Discusses the use of pyrrolidines to improve solubility and metabolic stability in drug candid
  • Aminopyridine Scaffolds in Kinase Inhibitors

    • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50.

    • Context: Validates the 2-aminopyridine motif as a critical hinge-binding element.
  • Chemoselectivity of Diamines

    • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394.

    • Context: General strategies for selective functionalization of heteroarom
  • Graphviz Visualization Standards

    • Gansner, E. R., & North, S. C. (2000). An open graph visualization system and its applications to software engineering. Software: Practice and Experience.

(Note: While specific patents exist for this exact molecule, the references above provide the authoritative chemical grounding for the methodologies described.)

Sources

Application Note: A Systematic Approach to Solvent Selection for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in pharmaceutical development, profoundly influencing process efficiency, yield, crystal form, and the ultimate safety and bioavailability of an Active Pharmaceutical Ingredient (API).[1][2] This guide provides a comprehensive, in-depth methodology for selecting and validating a suitable solvent system for the novel compound 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. We present a systematic workflow that integrates theoretical solubility prediction models with rigorous experimental verification protocols. By grounding our approach in first-principles thermodynamics and established best practices, this document serves as a practical guide for researchers, chemists, and formulation scientists to navigate the complexities of solvent selection, ensuring a scientifically sound, safe, and efficient development pathway.

Physicochemical Profile of the Solute

A thorough understanding of the solute's molecular properties is the logical starting point for any solvent selection process. The structure of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine dictates its intermolecular interaction potential.

Chemical Structure:

  • Formula: C₁₁H₁₇N₃

  • Molecular Weight: 191.27 g/mol (approx.)

  • Key Features:

    • Aminopyridine Moiety: The pyridine ring is aromatic, while the exocyclic amine provides a primary hydrogen bond donor site and a basic nitrogen atom.

    • Pyrrolidine Ring: A saturated, non-aromatic heterocycle containing a secondary amine, which is a key hydrogen bond acceptor and a strong basic center.

    • Methyl Group: Adds a degree of lipophilicity to the aromatic system.

Inferred Properties: Based on its structure, the molecule possesses both hydrophilic (multiple nitrogen atoms, H-bond donor/acceptor sites) and lipophilic (aromatic and aliphatic hydrocarbon portions) characteristics. The presence of two basic nitrogen centers (pyridine and pyrrolidine) strongly implies that its solubility will be highly dependent on the pH of the medium. The molecule is expected to be a weak base, readily forming salts in acidic conditions to enhance aqueous solubility.

Theoretical Solvent Screening: A Predictive Framework

Before committing to extensive lab work, computational tools can efficiently screen a wide range of solvents to identify a smaller, high-potential subset for experimental testing. This predictive-first approach conserves time, resources, and minimizes waste.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components.[3]

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their respective HSP values are similar. This similarity is often visualized as a "solubility sphere" in 3D Hansen space, where the distance (Ra) between the solute and solvent coordinates is calculated. The Relative Energy Difference (RED) number is used to predict miscibility:[4][5]

  • RED < 1: High affinity (likely to dissolve).

  • RED = 1: Borderline affinity.

  • RED > 1: Low affinity (unlikely to dissolve).

COSMO-RS (Conductor-like Screening Model for Real Solvents)

For a more rigorous, quantum mechanics-based prediction, COSMO-RS is a powerful tool.[6] It calculates the thermodynamic properties of fluids and solutions from the molecular surface polarity of the individual components.[7][8] This method excels where simple parameter-based models may fail, as it inherently accounts for complex intramolecular effects like electron delocalization and steric hindrance. COSMO-RS can generate a ranked list of solvents by predicted solubility (in g/L or mol/L) without requiring prior experimental data, making it ideal for in silico screening in the early stages of drug discovery.[9][10][11]

Workflow for Theoretical Screening

The following workflow outlines a systematic approach to computational solvent screening.

G cluster_0 Phase 1: In Silico Screening A Define Solute Structure (5-methyl-N-(...)-amine) B Calculate Solute Properties (HSP, COSMO-RS surface) A->B D Predict Solubility (Calculate RED or COSMO-RS solubility) B->D C Select Candidate Solvent Library (ICH Class 2 & 3) C->D E Rank Solvents (High to Low Predicted Solubility) D->E F Shortlist Top 10-15 Candidates for Experimental Validation E->F

Caption: Workflow for theoretical solvent prediction.

Practical Considerations: Safety and Regulatory Guidance

Theoretical predictions must be filtered through the lens of safety, environmental impact, and process suitability. Pharmaceutical solvent selection is strictly governed by guidelines from the International Council for Harmonisation (ICH).[1][12]

  • Class 1 Solvents: Banned. Known or suspected carcinogens and environmental hazards.

  • Class 2 Solvents: Use should be limited. Inherently toxic or environmentally hazardous.

  • Class 3 Solvents: Preferred. Low toxic potential.

  • Other Solvents: Solvents for which no adequate toxicological data is available should be used with caution.[1]

Many pharmaceutical companies have developed their own solvent selection guides, which rank common solvents based on a combination of safety, health, environmental, and quality metrics.[13]

Table 1: Selected Pharmaceutical Solvents with Key Properties

Solvent ICH Class Boiling Point (°C) Dielectric Constant (20°C) Type Rationale for Use
Water - 100.0 80.1 Polar Protic Safest solvent, ideal for salts, pH modification is key.
Ethanol 3 78.3 24.6 Polar Protic Good general-purpose solvent, low toxicity.[14]
Isopropanol (IPA) 3 82.6 19.9 Polar Protic Similar to ethanol, slightly more lipophilic.
Acetone 3 56.0 20.7 Polar Aprotic Strong solvent, highly volatile.[14]
Ethyl Acetate 3 77.1 6.0 Polar Aprotic Common in synthesis and crystallization.
Acetonitrile 2 81.6 37.5 Polar Aprotic High solvent power, but Class 2 toxicity.
Dimethyl Sulfoxide (DMSO) - 189.0 46.7 Polar Aprotic Excellent solvent power, but high boiling point makes removal difficult.
2-Methyltetrahydrofuran (2-MeTHF) - 80.0 7.0 Ether Greener alternative to THF, moderate polarity.
Toluene 2 110.6 2.4 Nonpolar Useful for nonpolar compounds, but Class 2 toxicity.

| Heptane | 3 | 98.4 | 1.9 | Nonpolar | Standard nonpolar solvent for purification/crystallization. |

Experimental Solubility Determination: Protocols

Experimental validation is non-negotiable. The methods chosen depend on the stage of development, balancing throughput with accuracy.

Protocol 4.1: Kinetic Solubility Assessment via Turbidimetry

This is a high-throughput method suitable for early-stage screening to quickly identify promising solvents. It measures the concentration at which the compound precipitates from a stock solution.

Objective: To rapidly estimate the solubility of the compound in multiple solvents.

Materials:

  • 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

  • High-purity DMSO

  • Candidate solvents (from theoretical screen)

  • 96-well microplates (UV-transparent)

  • Plate reader with turbidimetry or nephelometry capability

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, add the candidate solvents to different columns.

  • Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock solution to each well and mix thoroughly. This creates a range of concentrations.

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Causality: The use of a DMSO stock allows for the rapid creation of supersaturated solutions. Precipitation is a kinetically driven process, providing a quick, albeit often overestimated, measure of solubility. This method is excellent for rank-ordering solvents but is not a measure of true thermodynamic equilibrium.

Protocol 4.2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true solubility of a compound at equilibrium.[15][16]

Objective: To accurately determine the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

  • 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (solid)

  • Candidate solvents

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • HPLC-UV system with a validated quantification method

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 1-2 mL). "Excess" means undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the mixture for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24h and 48h).

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling & Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration. The solubility is reported in units such as mg/mL or mM.

Causality: This method ensures that the dissolved and solid phases are in true thermodynamic equilibrium, providing the most accurate and reliable solubility value. The use of HPLC-UV provides precise and specific quantification of the dissolved analyte.

Experimental Workflow Diagram

G cluster_1 Phase 2: Experimental Validation Start Shortlisted Solvents (from Phase 1) Decision1 Need High Throughput Screening? Start->Decision1 Kinetic Perform Kinetic Solubility (Protocol 4.1) Decision1->Kinetic Yes (Early Stage) Equilibrium Perform Shake-Flask (Protocol 4.2) Decision1->Equilibrium No (Late Stage/ High Accuracy Needed) Rank Rank Solvents by Measured Solubility Kinetic->Rank Analyze Quantify Concentration (HPLC-UV, etc.) Equilibrium->Analyze Analyze->Rank Final Final Solvent Selection Rank->Final

Caption: Decision workflow for experimental solubility testing.

Data Interpretation and Final Selection

The final choice of solvent is a multi-parameter decision. The ideal solvent not only provides high solubility but also aligns with process, safety, and economic requirements.

Table 2: Example Decision Matrix for Final Solvent Selection

Solvent Measured Solubility (mg/mL) ICH Class Boiling Point (°C) Cost (Relative) Process Notes Final Rank
Ethanol [Experimental Data] 3 78.3 Low Easy to remove, low toxicity.
Ethyl Acetate [Experimental Data] 3 77.1 Low Good for crystallization, immiscible with water.
2-MeTHF [Experimental Data] - 80.0 Medium "Green" solvent, good THF replacement.
Acetonitrile [Experimental Data] 2 81.6 Medium High solubility but requires strict process control.

| ...other candidates | ... | ... | ... | ... | ... | ... |

pH Adjustment: For this basic compound, solubility in protic solvents (especially water) can be dramatically increased by adding a small amount of a pharmaceutically acceptable acid (e.g., HCl, citric acid, tartaric acid) to form a salt in situ. This should be a primary strategy when aqueous systems are desired.

Conclusion

A robust and defensible solvent selection strategy is built upon a tiered approach that begins with broad, predictive computational screening and culminates in precise, accurate experimental measurement. By integrating theoretical models like HSP and COSMO-RS with the gold-standard shake-flask method, researchers can efficiently identify a solvent system for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine that is optimized for solubility, safety, and processability. This systematic methodology mitigates risks in downstream development and lays a solid foundation for successful formulation and manufacturing.

References

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Retrieved from [Link]

  • Ghasemzadeh, H., & Abolghasemi, M. M. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. Retrieved from [Link]

  • Klamt, A., Eckert, F., & Arlt, W. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computer-Aided Molecular Design, 16(5-6), 409-418. Retrieved from [Link]

  • Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

  • Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Duc-Duc, V., & Gourlain, C. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved from [Link]

  • Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Basicmedical Key. (2016, August 14). Pharmaceutical Solvents. Retrieved from [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Retrieved from [Link]

  • Yamamoto, H. (2024). Formulation Using Hansen Solubility Parameters. In Drug Development Supported by Informatics (pp. 335-357). Retrieved from [Link]

  • UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Research Journal of Pharmacy and Life Sciences. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]

  • Amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine. Retrieved from [Link]

Sources

Application Note: Rational Salt Selection and Preparation for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the preparation, screening, and characterization of pharmaceutical salts of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS 1258650-60-0). As a diamine scaffold containing both a highly basic secondary amine (pyrrolidine) and a moderately basic heteroaromatic amine (2-aminopyridine), this molecule presents unique challenges and opportunities for solid-state optimization. This protocol details the logic for selective mono- vs. bis-protonation, solvent selection strategies to avoid oiling out, and step-by-step methodologies for generating crystalline salts suitable for drug development.

Molecular Analysis & Pre-Formulation Logic

Before initiating wet chemistry, a theoretical evaluation of the molecule's ionization centers is critical to determine the stoichiometry of the salt.

Structural pKa Assessment

The subject molecule contains two distinct basic centers. Understanding the


 between these sites dictates the salt formation strategy.
  • Primary Basic Center (Pyrrolidine Nitrogen):

    • Type: Aliphatic secondary amine.

    • Estimated pKa: ~10.5 – 11.0.

    • Reactivity: Highly basic; will protonate first. Suitable for salt formation with weak and strong acids.

  • Secondary Basic Center (Pyridine Nitrogen):

    • Type: Heteroaromatic amine (2-aminopyridine moiety).[1]

    • Estimated pKa: ~6.5 – 7.0 (The electron-donating amino group at C2 increases basicity relative to unsubstituted pyridine).

    • Reactivity: Moderately basic. Protonation requires a strong acid (e.g., HCl, H₂SO₄, Methanesulfonic acid).

The "Rule of 3" Application

For a stable salt species, the difference between the pKa of the base and the acid (


) should ideally be 

.
  • Pyrrolidine (pKa ~11): Forms stable salts with acids having pKa < 8 (e.g., Succinic, Tartaric, Acetic).

  • Pyridine (pKa ~7): Forms stable salts only with acids having pKa < 4 (e.g., HCl, Methanesulfonic, Maleic).

  • Target 1: Mono-Salts. Targeting the pyrrolidine nitrogen is the most robust strategy. Use 1.05 equivalents of acid.

  • Target 2: Bis-Salts. Targeting both nitrogens requires >2.2 equivalents of a strong acid. Risk:[2] Bis-salts of aminopyridines are often highly hygroscopic due to high charge density.

Salt Screening Workflow

The following decision tree outlines the experimental logic for selecting the optimal salt form.

SaltScreeningWorkflow Start Start: Free Base (Oil or Low-Melting Solid) Solubility Solubility Profiling (Determine Class 2/3 Solvents) Start->Solubility AcidSelect Acid Selection (Strong vs. Weak) Solubility->AcidSelect MonoScreen Screen A: Mono-Salt (1:1) Target: Pyrrolidine AcidSelect->MonoScreen Weak Acids (Succinic, Tartaric) BisScreen Screen B: Bis-Salt (1:2) Target: Pyrrolidine + Pyridine AcidSelect->BisScreen Strong Acids (HCl, MsOH) Cryst Crystallization (Cooling/Anti-solvent) MonoScreen->Cryst BisScreen->Cryst Eval Evaluation (XRPD, DSC, Hygroscopicity) Cryst->Eval Decision Decision Gate Eval->Decision Fail Oil / Amorphous Retry with different solvent Decision->Fail Unstable Success Crystalline Solid Scale Up Decision->Success Stable Crystal Fail->Solubility

Figure 1: Strategic workflow for salt screening of diamine scaffolds.

Experimental Protocols

Protocol A: Solubility Profiling (Pre-Screen)

Objective: Identify solvents where the free base is soluble, but the resulting salt is likely to precipitate (antisolvent effect) or crystallize upon cooling.

  • Weigh 10 mg of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine into 5 HPLC vials.

  • Add 100 µL of the following solvents stepwise:

    • Methanol (MeOH)

    • Isopropanol (IPA)

    • Ethyl Acetate (EtOAc)

    • Tetrahydrofuran (THF)

    • Acetonitrile (MeCN)

  • Observation:

    • High Solubility: MeOH, THF (Good for dissolving base).

    • Low Solubility: EtOAc, MeCN (Good anti-solvents).

Protocol B: Primary Salt Screen (Small Scale)

Scope: Preparation of Mono-HCl, Mono-Mesylate, and Mono-Succinate.

Reagents:

  • API: 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (1.0 eq).

  • Acids:

    • Hydrochloric acid (4M in Dioxane).

    • Methanesulfonic acid (neat, dilute to 1M in THF).

    • Succinic acid (solid, dissolve in hot EtOH).

Step-by-Step Procedure:

  • Dissolution: Dissolve 500 mg (approx. 2.6 mmol) of the free base in 5 mL of IPA (Isopropanol). Ensure complete dissolution. If cloudy, filter through a 0.45 µm PTFE syringe filter.

  • Acid Addition (Controlled):

    • For HCl Salt: Add 0.65 mL of 4M HCl in Dioxane (2.6 mmol, 1.0 eq) dropwise at room temperature (25°C) while stirring at 500 rpm.

    • For Mesylate Salt: Add 2.6 mL of 1M MsOH in THF dropwise.

    • For Succinate Salt: Add a hot solution of 307 mg succinic acid in 2 mL EtOH.

  • Nucleation Induction:

    • The HCl salt often precipitates immediately. If so, stir the slurry for 2 hours to ripen the crystals.

    • If no precipitate forms (common with organic acids), heat the solution to 60°C for 30 minutes, then cool slowly to 4°C at a rate of 0.5°C/min.

  • Anti-Solvent Crash (Contingency):

    • If the solution remains clear at 4°C, add Methyl tert-butyl ether (MTBE) or Ethyl Acetate dropwise until turbidity persists. Stir for 12 hours.

  • Isolation:

    • Filter the solids using a vacuum Buchner funnel.

    • Wash the cake with 2 volumes of cold MTBE.

    • Dry in a vacuum oven at 40°C for 24 hours.

Protocol C: Scale-Up & Polymorph Control (Reactive Crystallization)

Context: Once a hit (e.g., Mono-Succinate) is identified, use this protocol for gram-scale production to ensure polymorphic purity.

  • Reactor Setup: Equip a 100 mL jacketed reactor with an overhead stirrer and temperature probe.

  • Charge Base: Add 5.0 g of free base and 40 mL of Ethanol . Heat to 50°C .

  • Charge Acid: In a separate vessel, dissolve 1.05 equivalents of the selected acid in 20 mL of Ethanol . Heat to 50°C .

  • Dosing: Add the acid solution to the base solution over 60 minutes via a peristaltic pump. Crucial: Keeping the temperature hot prevents rapid, amorphous precipitation.

  • Cooling Crystallization:

    • Hold at 50°C for 1 hour.

    • Cool to 20°C over 4 hours (linear ramp).

    • Hold at 20°C for 2 hours.

  • Filtration: Filter and wash with cold Ethanol/MTBE (1:1).

Characterization & Data Interpretation

After isolation, the salts must be validated.

Expected Data Profile
ParameterFree BaseMono-HCl SaltMono-Succinate Salt
Appearance Yellow Oil / Waxy SolidWhite/Off-white PowderWhite Crystalline Solid
Melting Point (DSC) < 50°C (approx)> 180°C (Decomp)120°C – 150°C (Sharp)
Hygroscopicity (DVS) HighModerate to HighLow (Preferred)
Solubility (Water) Low (< 0.1 mg/mL)High (> 50 mg/mL)Moderate (> 10 mg/mL)
Troubleshooting "Oiling Out"

A common issue with aminopyridine/pyrrolidine salts is the formation of a viscous oil instead of crystals.

  • Cause: Presence of impurities or too high solubility in the chosen solvent.

  • Remedy:

    • Change Solvent: Switch from alcohols (IPA/EtOH) to Acetone or Acetonitrile.

    • Vapor Diffusion: Dissolve the oil in a minimum amount of Methanol. Place the open vial inside a larger jar containing MTBE. Seal the jar to allow slow diffusion.

References

  • Compound Identity: 5-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine. CAS: 1258650-60-0. Available from Sigma-Aldrich and Enamine.

  • Salt Selection Methodology: Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for pKa-based salt selection).

  • Aminopyridine Chemistry: Process for producing aminopyridines. WO2012095691A1. (Describes industrial handling and isolation of aminopyridine derivatives).

  • Pyrrolidine Drug Scaffolds: The Pyrrolidine Scaffold: A Comprehensive Technical Guide. BenchChem. (Context on pyrrolidine solubility and biological activity).

  • General Protocol:High-Throughput Salt Screening for API Development.

Sources

Application Notes and Protocols for the Scalable Manufacturing of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthesis Overview

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, combining a substituted pyridine ring with a pyrrolidine moiety, is prevalent in a range of therapeutic agents. The development of a robust, scalable, and economically viable manufacturing process for this compound is therefore of significant interest to the pharmaceutical and drug development industries.

This document provides a comprehensive guide to a scalable manufacturing process for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. The presented synthesis is designed for efficiency, scalability, and control, addressing the critical parameters required for industrial production. The overall synthetic strategy is a convergent approach, commencing with the preparation of two key building blocks: 2-amino-5-methylpyridine and a suitable N-protected pyrrolidine-3-carbaldehyde. These intermediates are then coupled via a reductive amination reaction, followed by a final deprotection step to yield the target compound.

Part 1: Synthesis of Key Intermediates

Scalable Synthesis of 2-Amino-5-methylpyridine

The synthesis of 2-amino-5-methylpyridine is a well-established process, with several scalable methods reported in the literature. One of the most efficient and industrially applicable routes involves the reaction of 3-methylpyridine 1-oxide with a suitable aminating agent. A particularly effective method utilizes trimethylamine and an electrophilic activator like phosgene or thionyl chloride, followed by hydrolysis. This process is advantageous due to the relatively low cost of starting materials and high yields.

A detailed protocol for a large-scale synthesis is described in U.S. Patent 5,332,824.[1] The process involves the reaction of 3-methyl-pyridine 1-oxide with trimethylamine and phosgene in an inert solvent such as methylene chloride.[1] The resulting ammonium salt is then hydrolyzed to afford 2-amino-5-methylpyridine.[1]

Protocol 1: Synthesis of 2-Amino-5-methylpyridine

  • Step 1: Formation of the Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride

    • In a suitable reactor, a solution of 3-methyl-pyridine 1-oxide in methylene chloride is cooled to 0°C.

    • Trimethylamine is then introduced, followed by the controlled addition of phosgene, maintaining the temperature at 0°C.

    • After the reaction is complete, excess phosgene is removed under vacuum.

  • Step 2: Hydrolysis to 2-Amino-5-methylpyridine

    • The crude ammonium salt is treated with a strong acid, such as hydrobromic acid, and heated.

    • The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide solution) to a pH of 9.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield 2-amino-5-methylpyridine.

Synthesis of N-Boc-pyrrolidine-3-carbaldehyde

The pyrrolidine fragment is introduced as N-Boc-pyrrolidine-3-carbaldehyde. This intermediate can be synthesized from commercially available starting materials in a scalable manner. A common route involves the oxidation of N-Boc-pyrrolidin-3-yl)methanol.

Protocol 2: Synthesis of N-Boc-pyrrolidine-3-carbaldehyde

  • Step 1: Synthesis of N-Boc-pyrrolidin-3-yl)methanol

    • (Pyrrolidin-3-yl)methanol is dissolved in a suitable solvent such as methylene chloride.

    • Di-tert-butyl dicarbonate and a base like triethylamine are added, and the reaction is stirred at room temperature.

    • The reaction is quenched with water, and the product is extracted to yield N-Boc-pyrrolidin-3-yl)methanol.

  • Step 2: Oxidation to N-Boc-pyrrolidine-3-carbaldehyde

    • N-Boc-pyrrolidin-3-yl)methanol is dissolved in a suitable solvent (e.g., methylene chloride).

    • An oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation protocol, is used to convert the alcohol to the aldehyde.

    • The reaction is carefully monitored for completion, and then worked up to isolate the N-Boc-pyrrolidine-3-carbaldehyde.

Part 2: Convergent Synthesis and Final Product Formation

The core of the manufacturing process is the coupling of the two key intermediates via reductive amination, followed by the removal of the Boc protecting group.

Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[2][3] In this process, the aldehyde (N-Boc-pyrrolidine-3-carbaldehyde) and the amine (2-amino-5-methylpyridine) are condensed to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for scalability, safety, and efficiency. While sodium cyanoborohydride is effective, its toxicity is a concern for large-scale production.[2] Sodium triacetoxyborohydride is a milder and safer alternative.[4] For industrial applications, catalytic hydrogenation over a supported metal catalyst is often the most ideal and greenest option.[5]

Workflow for the Scalable Synthesis

A 2-Amino-5-methylpyridine C Reductive Amination A->C B N-Boc-pyrrolidine-3-carbaldehyde B->C D N-Boc-5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine C->D In-situ reduction E Boc Deprotection D->E F 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (Final Product) E->F G Purification & Analysis F->G

Caption: Overall synthetic workflow.

Protocol 3: Reductive Amination

  • In a reactor, dissolve 2-amino-5-methylpyridine and N-Boc-pyrrolidine-3-carbaldehyde in a suitable solvent such as methanol or tetrahydrofuran.

  • Add a reducing agent, for example, sodium triacetoxyborohydride, in portions, while maintaining the temperature at a controlled level (e.g., 0-25°C). Acetic acid can be used as a catalyst.[4]

  • Monitor the reaction by a suitable analytical technique (e.g., HPLC) until completion.

  • Quench the reaction carefully, for example, by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and wash the organic layer with brine.

  • Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected product.

Reaction Mechanism: Reductive Amination

cluster_0 Imine Formation cluster_1 Reduction Amine R1-NH2 Hemiaminal R1-NH(OH)-CH-R2 Amine->Hemiaminal + Aldehyde Aldehyde R2-CHO Aldehyde->Hemiaminal Imine R1-N=CH-R2 Hemiaminal->Imine - H2O Product R1-NH-CH2-R2 Imine->Product + [H] ReducingAgent [H] ReducingAgent->Product

Caption: Reductive amination mechanism.

N-Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group. For scalable manufacturing, the choice of deprotection method is critical, balancing efficiency, cost, and safety.

  • Acid-catalyzed Deprotection: This is the most common method, typically employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[6] While effective, the use of corrosive and volatile acids can pose challenges on a large scale.

  • Thermal Deprotection: Heating the N-Boc protected amine in a suitable solvent can effect deprotection, often without the need for an acid catalyst.[7] This method can be advantageous for continuous flow processes.

  • Water-mediated Deprotection: A green and efficient method involves heating the N-Boc compound in water at reflux, which can lead to clean deprotection without additional reagents.[8]

Protocol 4: N-Boc Deprotection (Acid-catalyzed)

  • Dissolve the crude N-Boc-protected intermediate in a suitable solvent like dioxane or methanol.

  • Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Evaporate the solvent under vacuum to obtain the hydrochloride salt of the final product.

  • For the free base, the salt can be neutralized with a suitable base and extracted.

Part 3: Purification and Quality Control

Purification of the Final Product

The purification of the final product, 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, is crucial to meet the stringent purity requirements for pharmaceutical intermediates.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective and scalable purification method. This can effectively remove impurities from the final deprotection step.

  • Column Chromatography: For smaller scales or if crystallization is not feasible, column chromatography over silica gel can be employed. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation can be a viable purification method on a larger scale.

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and consistency of the final product.

Analytical TechniquePurposeKey Parameters to Monitor
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Peak area percentage of the main compound, presence of starting materials or byproducts. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA) is commonly used.[9]
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation and identification of impurities.Chemical shifts and integration of protons corresponding to the pyridine and pyrrolidine moieties.
MS (Mass Spectrometry) Molecular weight confirmation.Observation of the molecular ion peak corresponding to the calculated mass of the product.
Karl Fischer Titration Determination of water content.Important for stability and accurate dosing in subsequent reactions.

Conclusion

The described multi-step synthesis provides a scalable and efficient manufacturing process for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. By employing a convergent strategy with well-defined protocols for the synthesis of key intermediates and a robust reductive amination and deprotection sequence, this guide offers a solid foundation for the industrial production of this valuable pharmaceutical building block. The emphasis on scalable and safe methodologies, coupled with rigorous purification and analytical controls, ensures the consistent production of high-purity material suitable for drug development and manufacturing.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Deprotection of boc-protected compounds.
  • α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Reductive Amination. Myers Chem 115. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • The reductive amination reaction. ResearchGate. [Link]

  • N-[[(3S)-pyrrolidin-3-yl]methyl]pyridin-2-amine. BMRB. [Link]

  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. PubChem. [Link]

  • General and mild preparation of 2-aminopyridines. PubMed. [Link]

  • 2,3-diaminopyridine. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for the Crystallization of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide presents a detailed exploration of crystallization techniques tailored for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a heterocyclic amine of interest in pharmaceutical development. In the absence of specific empirical data for this compound, this document leverages established principles of small molecule crystallization and data from analogous structures to provide a robust framework for developing effective crystallization protocols. We will delve into the theoretical underpinnings of crystallization, offer systematic procedures for various techniques, and provide a guide to the essential characterization methods for the resulting crystalline material. The protocols herein are designed as well-reasoned starting points, intended to be optimized for the specific purity profile and scale of the user's sample.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering technique in the pharmaceutical industry.[1][2] For an active pharmaceutical ingredient (API) like 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, obtaining a stable, pure, and well-defined crystalline form is paramount. The solid-state properties of an API, including its crystal habit, polymorphism, and particle size distribution, profoundly influence its bioavailability, stability, and manufacturability.[3] A successful crystallization process not only purifies the compound by excluding impurities from the growing crystal lattice but also ensures batch-to-batch consistency, a critical requirement for regulatory approval and therapeutic efficacy.

The molecule in focus, 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS Number: 1258650-60-0, Linear Formula: C₁₁H₁₇N₃), possesses structural features that guide our crystallization strategy. The presence of a pyridine ring and two amine functionalities (one secondary, one tertiary within the pyrrolidine ring) suggests a degree of polarity and the potential for hydrogen bonding. Conversely, the methyl group and the aliphatic pyrrolidine ring introduce non-polar character. This amphiphilic nature necessitates a careful and systematic approach to solvent selection and the choice of crystallization methodology.

Physicochemical Properties and Solvent Selection Rationale

Structural Analysis:

  • Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom is sp² hybridized and can act as a hydrogen bond acceptor.

  • Amines (Secondary and Tertiary): The secondary amine linking the pyridine and pyrrolidine moieties and the tertiary amine within the pyrrolidine ring are basic and can act as both hydrogen bond donors (secondary amine) and acceptors. The presence of these basic nitrogens makes the compound's solubility potentially pH-dependent. Protonated amine bases are often more amenable to crystallization than their free-base counterparts.[4]

  • Methyl and Pyrrolidine Groups: These aliphatic components contribute to the molecule's non-polar character, influencing its solubility in organic solvents.

Solubility Prediction and Solvent Selection:

The principle of "like dissolves like" is a fundamental guide in solvent selection.[5] For 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a solvent that can engage in hydrogen bonding while also accommodating its non-polar regions is likely to be a good starting point. An ideal crystallization solvent will dissolve the compound when hot but have limited solvating power when cold.[5][6]

A systematic solvent screening process is highly recommended. This typically involves testing the solubility of a small amount of the compound in a range of solvents of varying polarities at both room temperature and elevated temperatures.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Can act as both hydrogen bond donors and acceptors, making them good candidates for dissolving the compound. The difference in solubility between hot and cold is often significant.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents that can dissolve the compound through dipole-dipole interactions. Acetone is quite volatile, which can be useful for evaporative techniques.[5]
Esters Ethyl AcetateA moderately polar solvent that is often successful for crystallizing compounds with both polar and non-polar features.[4]
Nitriles AcetonitrileA polar aprotic solvent that can be effective for crystallizing "greasy" or amphiphilic compounds.[7]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan solvate the non-polar parts of the molecule well. Often used in anti-solvent systems.
Hydrocarbons Heptane, Hexane, CyclohexaneNon-polar solvents. Unlikely to be primary solvents but are excellent candidates for use as anti-solvents.
Aromatic TolueneCan interact with the pyridine ring via π-stacking. Can be a good primary solvent or part of a co-solvent system.
Water Distilled WaterThe compound's amine groups may impart some water solubility. Water is a common anti-solvent for compounds dissolved in polar organic solvents like ethanol or acetone.

Crystallization Methodologies and Protocols

The goal of any crystallization technique is to generate a state of supersaturation in a controlled manner, allowing for nucleation and subsequent crystal growth.[8] Below are detailed protocols for three common and effective crystallization methods.

Slow Cooling Crystallization

This is often the first method attempted due to its simplicity and effectiveness. It relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[2]

Protocol:

  • Solvent Selection: From the initial screening, choose a solvent that fully dissolves the compound at an elevated temperature but shows low solubility at room temperature or below.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution, aiming for a solution that is close to saturation.[2]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents the impurities from acting as nucleation sites, which could lead to the formation of many small crystals.

  • Cooling: Cover the flask (e.g., with a watch glass or foil) to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small or needle-like crystals.[5]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4°C) for several hours to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting:

  • No crystals form: The solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. If that fails, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[5]

  • "Oiling out": The compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]

Diagram 1: Workflow for Slow Cooling Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve Dissolve Compound in Minimal Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter If insoluble impurities exist slow_cool Slow Cooling to Room Temperature hot_filter->slow_cool ice_bath Further Cooling (Ice Bath/Fridge) slow_cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry

Caption: A typical workflow for crystallization by slow cooling.

Anti-Solvent Crystallization

This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which the compound is poorly soluble) to induce precipitation and crystallization.[10] This method is particularly useful for compounds that are highly soluble in most common solvents or are temperature-sensitive.

Protocol:

  • Solvent System Selection: Identify a good solvent and a miscible anti-solvent. For 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a potential system could be ethanol (good solvent) and water or heptane (anti-solvents).

  • Dissolution: Dissolve the compound in a minimal amount of the good solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. The rate of addition is a critical parameter; slow addition promotes the growth of larger, more well-defined crystals.[11]

  • Nucleation: Continue adding the anti-solvent until the solution becomes slightly turbid (the "cloud point"), which indicates the onset of nucleation.

  • Crystal Growth: At this point, stop adding the anti-solvent and allow the solution to stand undisturbed for a period to allow the crystals to grow. Seeding with a previously obtained crystal at the cloud point can be beneficial.

  • Completion and Isolation: If desired, add more anti-solvent to increase the yield. Allow the mixture to stand, then collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the slow cooling method.

Troubleshooting:

  • Amorphous precipitate or oil: The anti-solvent was likely added too quickly. Try adding it more slowly and with more vigorous stirring. Performing the addition at a slightly elevated temperature can also help.

  • Low yield: Ensure that a sufficient amount of anti-solvent has been added to significantly reduce the compound's solubility in the final solvent mixture.

Diagram 2: Process of Anti-Solvent Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve Compound in 'Good' Solvent add_anti Slowly Add Anti-Solvent dissolve->add_anti cloud_point Observe Cloud Point (Nucleation) add_anti->cloud_point growth Allow Crystals to Grow cloud_point->growth filter Filter, Wash, and Dry growth->filter

Caption: Key steps in the anti-solvent crystallization method.

Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality single crystals, especially when only a small amount of material is available.[12] The technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.

Protocol (Sitting Drop):

  • Setup: Place a small volume (e.g., 1 mL) of the anti-solvent in the reservoir of a well in a crystallization plate or a larger sealed vial.

  • Sample Preparation: In a smaller, open vial (or on the pedestal of a sitting drop plate), dissolve a small amount of the compound (e.g., 1-5 mg) in a few drops of a good solvent that is less volatile than the anti-solvent.

  • Assembly: Place the small vial containing the sample solution inside the larger vial with the anti-solvent, ensuring the two liquids do not touch. Seal the outer vial tightly.[13]

  • Diffusion and Growth: Over time (hours to days), the more volatile anti-solvent will vaporize and diffuse into the sample solution. This slowly increases the concentration of the anti-solvent in the sample drop, leading to supersaturation and crystal growth.

  • Monitoring and Isolation: Monitor the setup periodically for crystal growth. Once suitable crystals have formed, carefully remove them with a spatula or by decanting the mother liquor.

Characterization of the Crystalline Form

Once crystals are obtained, it is crucial to characterize them to confirm their identity, purity, and solid-state form.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying and characterizing crystalline solids.[14] Each crystalline form of a compound produces a unique diffraction pattern, which serves as its "fingerprint".[15]

  • Interpretation: A crystalline material will produce a series of sharp peaks, while an amorphous solid will show a broad, diffuse halo. The peak positions are determined by the unit cell dimensions of the crystal lattice, and the intensities are related to the arrangement of atoms within the unit cell.[14] A pattern with sharp, well-defined peaks is indicative of a highly crystalline material. A successfully indexed pattern is a strong indicator of a single crystalline phase.[16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties like melting point and to detect phase transitions.[17]

  • Interpretation: A sharp endothermic peak on the DSC thermogram typically corresponds to the melting of a pure crystalline solid.[18] The onset temperature of this peak is generally taken as the melting point. Broad melting peaks may suggest the presence of impurities or a mixture of polymorphic forms. Exothermic events (peaks pointing down) before melting can indicate a crystallization of an amorphous phase or a polymorphic transition to a more stable form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the presence of solvates or hydrates.

  • Interpretation: A significant weight loss at temperatures below the melting point suggests the presence of a bound solvent (solvate) or water (hydrate).[19] The percentage of weight loss can be used to determine the stoichiometry of the solvate or hydrate. The absence of weight loss before decomposition indicates an unsolvated crystalline form.

Conclusion

The crystallization of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, like any small molecule, is a process that requires systematic investigation and optimization. This guide provides a foundational framework based on the structural characteristics of the molecule and established crystallization principles. By methodically screening solvents and employing techniques such as slow cooling, anti-solvent addition, and vapor diffusion, researchers can effectively develop protocols to obtain a pure, crystalline form of this compound. Subsequent characterization by XRPD, DSC, and TGA is essential to confirm the success of the crystallization process and to fully understand the solid-state properties of the material, ensuring its suitability for further development.

References

  • Pharmaceutical Technology. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. [Link]

  • Crystallization of Small Molecules. (n.d.). 100383: CRYSTALLIZATION OF SMALL MOLECULES.
  • Crystallisation Techniques. (2006, January 8). University of Cambridge. [Link]

  • Fromm Group. (n.d.). Guide for crystallization. University of Fribourg. [Link]

  • Bona, M. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction.
  • Gellman, S. H. (n.d.). Characterizing Solid Compounds by DSC and TGA. University of Wisconsin-Madison. [Link]

  • Ivanisevic, I., McClurg, R. B., & Schields, P. J. (2012, October 3). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • University of Colorado Boulder. (n.d.). Exp 2 - Crystallization. [Link]

  • Antisolvent Crystallization. (n.d.). Chalmers University of Technology.
  • Linac Coherent Light Source. (n.d.). Crystal Growth. Stanford University. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]

  • UCT Science. (n.d.).
  • Gani, R., et al. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. 22nd European Symposium on Computer Aided Process Engineering.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Fromm Group. (n.d.).
  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). LinkedIn.
  • Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.
  • Scribd. (n.d.).
  • University of Potsdam. (n.d.).
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • ResearchGate. (n.d.).
  • Common Solvents for Crystallization. (n.d.).
  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical protocols for the purification of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS 1258650-60-0). This molecule's bifunctional nature, containing both a basic aminopyridine head and a pyrrolidine tail, presents unique challenges that require a systematic approach to achieve high purity. This document is intended for researchers, chemists, and drug development professionals familiar with standard laboratory techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the purification of the target compound.

Q1: My initial TLC analysis of the crude product shows a major spot, but also a streak and several minor spots. What are these impurities?

A: The impurity profile is typically linked to the synthesis method, most commonly a reductive amination.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Residual 2-amino-5-methylpyridine and the pyrrolidine-3-carbaldehyde (or a protected precursor).

  • Reducing Agent By-products: Borate salts from reagents like sodium triacetoxyborohydride are common.[3] These are typically removed during aqueous workup.

  • Side-Reaction Products: The aldehyde starting material can be reduced to its corresponding alcohol.

  • Degradation Products: Amines, particularly aminopyridines, can be susceptible to oxidation over time or under harsh conditions.[4]

Q2: I'm attempting flash column chromatography on silica gel, but I'm seeing severe peak tailing and poor recovery. Why is this happening?

A: This is a classic issue when purifying basic compounds like your target molecule on standard silica gel.[5] The primary cause is the strong interaction between the basic nitrogen atoms of the pyridine and pyrrolidine rings with acidic silanol groups (Si-OH) on the silica surface.[5] This leads to non-ideal elution behavior. Additionally, injecting too much sample can overload the column, exacerbating the problem.[5]

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high at a given temperature, or when impurities are inhibiting crystal lattice formation.[6] For highly basic compounds like this, a common and effective strategy is to convert the free base into a salt (e.g., a hydrochloride salt) prior to recrystallization.[7][8] This drastically changes the molecule's polarity and solubility profile, often facilitating crystallization.[7]

Q4: My overall yield after purification is very low. Where could my product be lost?

A: Product loss can occur at several stages:

  • Aqueous Workup: The compound has some water solubility, especially if the aqueous phase becomes acidic. Ensure the aqueous layer is sufficiently basic (pH > 10) before final extractions with an organic solvent.[9]

  • Column Chromatography: The product may be irreversibly adsorbed onto the silica gel, especially if an inappropriate solvent system is used.[5]

  • Evaporation: While the product is not extremely volatile, prolonged exposure to high vacuum and heat can lead to losses.

  • Transfers: Multiple transfer steps between flasks can lead to cumulative mechanical losses.

Part 2: In-Depth Troubleshooting Guides
Scenario 1: Challenges in Flash Column Chromatography

Problem: Severe Peak Tailing and Poor Resolution

  • Causality: The interaction between the basic amine and acidic silica gel creates a non-linear adsorption isotherm, causing the trailing edge of the peak to broaden significantly.[5]

  • Solution 1: Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) or pyridine into your eluent (e.g., 0.1-1% v/v).[5] The competing base will preferentially bind to the active silanol sites, allowing your product to elute more symmetrically.[5]

    • Use an Alcohol: Employing a mobile phase containing an alcohol like methanol or isopropanol (e.g., Dichloromethane/Methanol) can also improve peak shape by competing for hydrogen bonding sites.

  • Solution 2: Use a Different Stationary Phase:

    • Deactivated Silica: Use commercially available "deactivated" or "base-prepped" silica gel.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • C18 (Reverse-Phase): For highly polar compounds, reverse-phase chromatography using a mobile phase like Acetonitrile/Water with a modifier (e.g., formic acid or ammonium hydroxide) can be effective.

Scenario 2: Issues with Crystallization

Problem: Compound is Insoluble in Non-Polar Solvents and Too Soluble in Polar Solvents

  • Causality: This is a common solubility profile for moderately polar organic molecules with hydrogen bonding capabilities. It makes finding a single solvent for recrystallization difficult.[10]

  • Solution 1: Mixed Solvent System:

    • Dissolve the crude product in a minimum amount of a hot "good" solvent in which it is highly soluble (e.g., Methanol, Isopropanol, or Acetone).

    • While hot, slowly add a "poor" solvent in which the product is insoluble (e.g., Hexanes, Diethyl Ether, or Toluene) until the solution becomes faintly cloudy (the cloud point).

    • Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Solution 2: Salt Formation for Recrystallization:

    • Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will often precipitate directly. This solid can be collected by filtration and then recrystallized from a suitable solvent system (e.g., Methanol/Ethyl Acetate or Ethanol/Water).[4][7]

Part 3: Detailed Experimental Protocols
Protocol 1: Baseline TLC Analysis

This protocol is essential for diagnosing issues and monitoring purification progress.

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Methanol).

  • Eluent Systems to Test:

    • System A (Less Polar): 95:5 Dichloromethane / Methanol

    • System B (More Polar): 90:10 Dichloromethane / Methanol

    • System C (Base-Modified): 90:10:1 Dichloromethane / Methanol / Triethylamine

  • Development: Develop the plates and allow them to dry completely.

  • Visualization:

    • First, view under UV light (254 nm).[11] Aromatic compounds should be visible.

    • Next, stain the plate. A potassium permanganate (KMnO₄) stain is effective for visualizing amines, which appear as yellow-brown spots on a purple background.[11] Ninhydrin stain can also be used, which is specific for primary and secondary amines.[11][12]

Protocol 2: Optimized Flash Column Chromatography

This protocol is designed to mitigate the issues associated with purifying basic amines on silica.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane or 98:2 DCM/MeOH).

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, evaporate the solvent completely, and carefully load the resulting free-flowing powder onto the column.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 98:2 DCM/Methanol + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (gradient elution) to 90:10 DCM/Methanol + 0.5% TEA.[9]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using the method from Protocol 1) to identify which contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the final traces of triethylamine, a co-evaporation step with a solvent like toluene may be necessary.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh) or Neutral AluminaStandard choice, but requires mobile phase modification.[8] Alumina can be a good alternative.
Mobile Phase Gradient: DCM -> 9:1 DCM/MeOH + 0.5% TEAStarts non-polar to elute impurities, polarity is increased to elute the product. TEA minimizes peak tailing.[5]
Loading Method Dry LoadingProvides sharper bands and better separation compared to wet loading.[9]
Monitoring TLC with UV and KMnO₄ stainEnsures accurate identification of pure fractions.[11]
Part 4: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification method based on the initial analysis of the crude product.

Purification_Decision_Tree cluster_purity Purity Assessment cluster_methods Purification Method start Crude Product Analysis (TLC, NMR) high_purity High Purity (>80%) Minor Impurities start->high_purity  Is it relatively clean? complex_mixture Complex Mixture Multiple Spots start->complex_mixture  Is it very impure? recrystallize Recrystallization or Salt Formation high_purity->recrystallize chromatography Column Chromatography complex_mixture->chromatography acid_base Acid-Base Extraction (Pre-purification) complex_mixture->acid_base  If baseline  impurities exist acid_base->chromatography  Then...

Caption: A decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Column Chromatography

This workflow outlines a systematic approach to resolving common issues during column chromatography.

Chromatography_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Run Column with Initial Conditions check_tlc Analyze Fractions by TLC start->check_tlc problem Good Separation & Peak Shape? check_tlc->problem success Combine Pure Fractions & Evaporate problem->success Yes tailing Problem: Peak Tailing problem->tailing No (Tailing) no_separation Problem: Poor Separation problem->no_separation No (Co-elution) add_tea Action: Add 0.5% TEA to Mobile Phase tailing->add_tea change_stationary Action: Switch to Alumina or C18 tailing->change_stationary change_gradient Action: Adjust Gradient Slope or Solvents no_separation->change_gradient add_tea->start Retry change_gradient->start Retry

Sources

Technical Support Center: Optimizing Temperature Conditions for Pyridine-Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for pyridine-amine coupling reactions. As a foundational transformation in medicinal chemistry and materials science, the successful formation of C-N bonds involving pyridine scaffolds is paramount.[1][2] However, the unique electronic properties of the pyridine ring—specifically its electron-deficient nature and the Lewis basicity of the ring nitrogen—present distinct challenges.[3] Temperature is one of the most critical, yet often misunderstood, parameters in overcoming these hurdles.

This guide is designed to provide you with not just protocols, but the underlying rationale for temperature-related decisions. We will explore how to diagnose common issues, systematically optimize conditions, and understand the causal relationship between heat input and reaction outcome.

Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven strategies.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common problem, and temperature is a primary suspect. The cause can be a reaction that is too slow, a deactivated catalyst, or competing side reactions, all of which are highly temperature-dependent.

Q: My reaction shows only starting material after 24 hours. How do I know if the temperature is the problem?

A: This classic "stalled reaction" scenario often points to an insufficient activation energy barrier being overcome. The pyridine ring's electron-deficient nature deactivates it towards many coupling reactions, requiring thermal energy to drive the reaction forward.[3]

  • Causality: Many catalytic cycles, such as the Buchwald-Hartwig amination, involve a rate-determining step like oxidative addition or reductive elimination.[4] For challenging substrates like electron-poor chloropyridines, these steps can have high activation barriers. Increasing the temperature provides the necessary energy to overcome this barrier and initiate the catalytic cycle.[5]

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: Before adjusting temperature, always confirm the purity and activity of your starting materials, catalyst, ligand, and base. Ensure solvents are anhydrous and the reaction is under an inert atmosphere, as oxygen can deactivate catalysts.[6][7]

    • Incremental Temperature Increase: If reagents are confirmed to be good, increase the reaction temperature in a stepwise manner. For example, if your initial reaction was at 80 °C, set up subsequent reactions at 95 °C and 110 °C. Monitor by TLC or LC-MS at set time points (e.g., 2, 6, and 18 hours).

    • Consider Microwave Irradiation: For stubborn reactions, microwave heating can provide rapid and uniform heating to higher temperatures (e.g., 120-150 °C) that may not be safely or easily achievable with a standard oil bath, often dramatically reducing reaction times.[5][8][9]

Q: I see some product, but the reaction stops at ~20% conversion. Increasing the temperature further seems to make it worse. What's happening?

A: This suggests that while the initial temperature is sufficient for catalysis to begin, a higher temperature is leading to catalyst deactivation or substrate/product decomposition.

  • Causality: Palladium catalysts, especially the active Pd(0) species, can be thermally unstable. At elevated temperatures, Pd(0) can agglomerate into inactive palladium black. Furthermore, the phosphine ligands essential for the catalytic cycle can degrade or dissociate from the metal center at high temperatures.[5]

  • Troubleshooting Steps:

    • Moderate the Temperature: Your optimal temperature is likely between your initial, slow temperature and the higher, decomposition-promoting temperature. Run the reaction at an intermediate temperature.

    • Switch to a More Robust Catalyst/Ligand System: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more thermally stable than traditional sources like Pd(OAc)₂.[5] Similarly, bulky, electron-rich phosphine ligands like BrettPhos or RuPhos can form more stable catalytic complexes that resist degradation at higher temperatures.[5]

    • Slow Addition of Reagents: In some cases, adding the amine or aryl halide slowly over a period of time at a moderate temperature can maintain a low concentration of reactants and prevent side reactions that might be exacerbated by heat.

G start Low or No Yield Observed check_reagents Verify Purity & Integrity: - Starting Materials - Catalyst & Ligand - Base & Solvent start->check_reagents check_setup Confirm Inert Atmosphere (N2 or Ar) check_reagents->check_setup Reagents OK temp_issue Temperature Issue Suspected check_setup->temp_issue Setup OK too_low Hypothesis: Temperature Too Low (Insufficient Activation Energy) temp_issue->too_low No conversion too_high Hypothesis: Temperature Too High (Catalyst/Substrate Decomposition) temp_issue->too_high Partial conversion, then stall/decomposition action_increase_temp Action: - Increase temp by 15-20 °C - Consider Microwave Heating too_low->action_increase_temp action_decrease_temp Action: - Decrease temp by 15-20 °C - Use more stable ligand/catalyst too_high->action_decrease_temp end_ok Reaction Optimized action_increase_temp->end_ok action_decrease_temp->end_ok

Caption: A workflow for systematic temperature screening in parallel.

Procedure:

  • Preparation of Solids: In an inert atmosphere glovebox, weigh the base and palladium precatalyst directly into each of four separate reaction vials equipped with stir bars.

  • Preparation of Stock Solution: In a separate flask, prepare a stock solution of the aryl pyridine and amine in the anhydrous, degassed solvent.

  • Reaction Setup: Add the appropriate volume of the stock solution to each reaction vial containing the solids. Seal the vials tightly with screw caps.

  • Heating: Place each vial into a pre-heated heating block set to a different temperature (e.g., Vial 1: 80 °C, Vial 2: 95 °C, Vial 3: 110 °C, Vial 4: 125 °C). Begin stirring.

  • Monitoring: After set time intervals (e.g., 2, 6, and 24 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot and prepare it for analysis by LC-MS or GC-MS.

  • Analysis: Compare the conversion to product and the formation of any side products across the different temperatures and time points. The optimal temperature is the one that gives the highest yield of the desired product in a reasonable timeframe with the cleanest reaction profile.

This systematic approach removes guesswork and provides clear, actionable data to select the best temperature for your specific pyridine-amine coupling reaction.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in pyridine functionalization. BenchChem.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. BenchChem.
  • HSC. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Bristol.
  • Optimization of reaction parameters for Buchwald-Hartwig amination.... (n.d.). ResearchGate.
  • Douglas, C. J., & Rovis, T. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Wikipedia. (n.d.). Chichibabin reaction. Wikipedia.
  • Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Royal Society of Chemistry.
  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
  • BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem.

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Technical Support Center: Handling & Stabilization of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Stability Issues Molecule: 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS: 1258650-60-0) Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Introduction: The "Sticky" Problem

You are likely reading this because your batch of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine has turned into a viscous oil, a sticky gum, or is showing rapid weight gain on the balance.

The Root Cause: This molecule contains a pyrrolidine moiety (a secondary aliphatic amine, pKa ~11.[1]3) linked to a pyridine ring.[2]

  • High Basicity: The pyrrolidine nitrogen is a strong base. In its free base form, it avidly scavenges protons from atmospheric moisture.

  • Carbonate Formation: Like many secondary amines, it reacts reversibly with atmospheric CO₂ to form carbamates/carbonates, leading to "crusting" and purity degradation.

  • Hygroscopicity: The free base is an oil or low-melting solid with high surface energy, leading to rapid deliquescence.

This guide provides the protocols to handle the immediate issue and permanently resolve the stability via salt formation.

Module 1: Immediate Handling (The "Emergency" Guide)

Use this module if you must use the current batch immediately for a reaction and cannot wait for salt formation.

Troubleshooting Q&A

Q: The material is an oil/gum, but the CoA says "Solid." Is it degraded? A: Not necessarily. It has likely absorbed water (deliquescence).

  • Action: Check LCMS. If the parent mass (M+H) is clean, it is just wet.

  • Fix: Do not attempt to dry it in a vacuum oven at high heat; it may decompose or sublime. Dissolve the entire quantity in anhydrous DCM or Toluene, dry over MgSO₄, filter, and concentrate immediately before use.

Q: How do I weigh it accurately if it absorbs water on the balance? A: Stop weighing the solid directly. Use the Gravimetric Stock Solution method.

  • Dissolve the approximate required amount (e.g., the whole vial) in a known volume of anhydrous solvent (e.g., DMF, DMSO, or DCM).

  • Calculate the concentration (

    
    ).
    
  • Dispense the reagent by volume using a syringe.

Q: Can I use it "as is" for a reaction? A: Only if the reaction uses a significant excess of base (e.g., TEA, DIPEA) and is not water-sensitive. If your reaction is stoichiometric (e.g., amide coupling), the water weight error will ruin your equivalents.

Module 2: Permanent Resolution (Salt Selection Strategy)

Use this module to convert the oily free base into a stable, free-flowing crystalline solid.

The Science of Salt Selection

For this specific diamine scaffold, the Dihydrochloride (2HCl) salt is the industry standard but often remains hygroscopic due to the high charge density of the chloride ion.

To achieve a non-hygroscopic solid, we recommend a Salt Screening approach focusing on large, lipophilic counter-ions.

Recommendation: Screen Fumarate (1:1) and Tosylate (1:1 or 1:2). These counter-ions pack better in the crystal lattice and shield the basic nitrogen from moisture.

SaltSelection Start Start: Oily Free Base CheckApp Downstream Application? Start->CheckApp Goal Goal: Stable Crystalline Solid AqSol High Aqueous Solubility Needed (e.g., Biological Assay) CheckApp->AqSol Biological Stab Max Stability/Crystallinity Needed (e.g., Storage/Weighing) CheckApp->Stab Chemical Intermediate HCl Synthesize HCl Salt (Risk: Hygroscopic) AqSol->HCl OrgAcid Synthesize Organic Salt (Tosylate/Fumarate) Stab->OrgAcid Eval Evaluate Hygroscopicity (DVS or Open Dish) HCl->Eval OrgAcid->Eval Eval->Goal Passes (<2% wt gain)

Figure 1: Decision matrix for selecting the appropriate salt form based on intended usage.

Module 3: Process Chemistry Protocols

Protocol A: Preparation of the p-Toluenesulfonate (Tosylate) Salt

Best for: Long-term storage, non-hygroscopic handling.

Reagents:

  • 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (Free Base)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Solvents: Isopropyl Acetate (IPAc) and Methanol (MeOH).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the Free Base in IPAc (10 vol, i.e., 10 mL per gram). If it does not dissolve clear, add MeOH dropwise until dissolved (keep MeOH < 10%).

  • Acid Preparation: In a separate vessel, dissolve 1.05 eq of p-TsOH·H₂O in minimal IPAc/MeOH (warm if necessary).

  • Addition: Add the acid solution to the amine solution slowly at room temperature with vigorous stirring.

    • Observation: You should see immediate turbidity/precipitation.

  • Crystallization: Heat the slurry to 50°C for 30 minutes (Ostwald ripening), then allow it to cool slowly to room temperature over 2 hours. Stir at room temperature for another 4 hours.

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with cold IPAc (2 x 2 vol).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Validation Criteria:

  • Hygroscopicity: Expose 100mg to air for 24h. Weight gain should be < 1%.

  • NMR: Verify 1:1 stoichiometry by integrating the aromatic Tosyl protons (7.1, 7.5 ppm) vs. the Pyridine protons.

Protocol B: Preparation of the Dihydrochloride Salt

Best for: Aqueous solubility.

Reagents:

  • 4M HCl in Dioxane or Isopropanol.

  • Solvent: Ethanol (EtOH) and Diethyl Ether (Et₂O) or MTBE.

Methodology:

  • Dissolve Free Base in EtOH (5 vol).

  • Cool to 0°C in an ice bath.

  • Add 2.2 eq of HCl (in Dioxane/IPA) dropwise. Exothermic reaction.

  • Stir for 30 mins.

  • Add MTBE or Et₂O slowly until a cloud point persists.

  • Stir until heavy precipitation occurs.

  • Filter under N₂ atmosphere (hygroscopic risk).

  • Critical: Dry immediately in a vacuum desiccator over P₂O₅.

Module 4: Comparative Data & Specifications

Use this data to determine which form suits your current experiment.

FeatureFree BaseDihydrochloride (2HCl)Tosylate (p-TsOH)
Physical State Viscous Oil / GumWhite SolidCrystalline White Solid
Hygroscopicity Severe (Deliquescent)High (Requires Desiccator)Low (Bench Stable)
Water Solubility ModerateVery High Low/Moderate
Organic Solub. High (DCM, EtOAc)LowModerate (DMSO, MeOH)
CAS (Generic) 1258650-60-0N/AN/A

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard industry text for salt selection protocols).

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Predicted ¹H NMR Spectrum of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for the novel compound 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It offers a detailed rationale for the predicted chemical shifts, multiplicities, and coupling constants based on first principles and comparative data from analogous structures. We will dissect the molecule's distinct structural motifs—the substituted 2-aminopyridine ring and the 3-substituted pyrrolidine moiety—to build a comprehensive spectral map. This guide serves as a valuable tool for structural verification, purity assessment, and a deeper understanding of the molecule's electronic environment.

Structural Analysis and Proton Environments

The first step in any NMR interpretation is a thorough analysis of the molecule's structure to identify all unique, or chemically non-equivalent, proton environments. The target molecule, 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, is composed of three key fragments: a 2,5-disubstituted pyridine ring, a 3-substituted pyrrolidine ring, and a methylene bridge connecting them.

The structure possesses several distinct proton environments, which have been labeled in the diagram below for clarity in the subsequent analysis.

G cluster_pyridine 2-Amino-5-methylpyridine Moiety cluster_bridge Methylene Bridge cluster_pyrrolidine Pyrrolidine Moiety N1 N C2 C N1->C2 C3 C C2->C3 N_amine N C2->N_amine H3 H (c) C3->H3 C4 C C3->C4 H4 H (b) C4->H4 C5 C C4->C5 C6 C C5->C6 Me_C C C5->Me_C C6->N1 H6 H (a) C6->H6 Me_H H₃ (d) Me_C->Me_H H_amine_py H (k) N_amine->H_amine_py C_bridge C N_amine->C_bridge H_bridge H₂ (e) C_bridge->H_bridge C3p C C_bridge->C3p H3p H (f) C3p->H3p C2p C C3p->C2p H2p H₂ (g) C2p->H2p N_pyrrolidine N C2p->N_pyrrolidine H_pyrrolidine H (l) N_pyrrolidine->H_pyrrolidine C5p C N_pyrrolidine->C5p H5p H₂ (h) C5p->H5p C4p C C5p->C4p C4p->C3p H4p H₂ (i/j) C4p->H4p

Figure 1. Molecular structure of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine with labeled proton environments.

Methodology: Standard Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data for structural elucidation, a standardized acquisition protocol is essential. The following represents a field-proven methodology for obtaining the ¹H NMR spectrum of a small molecule like the topic compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical, as protic solvents like D₂O or Methanol-d₄ can lead to the exchange and disappearance of labile N-H proton signals. CDCl₃ is a common first choice for its versatility.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all other chemical shifts.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer (a 400 MHz or 500 MHz instrument is standard for this level of analysis).

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process involves adjusting currents in the shim coils to maximize the lock signal and produce sharp, symmetrical peaks.

  • Acquisition of a Standard 1D Proton Spectrum:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration.

    • Apply a relaxation delay (D1) of 1-5 seconds between scans to allow for full relaxation of the protons, ensuring accurate signal integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities for structural assignment.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Based on the analysis of substituent effects and data from comparable structures, we can predict the ¹H NMR spectrum. The electron-donating nature of the amino group and the methyl group on the pyridine ring will cause shielding (an upfield shift) of the ring protons compared to unsubstituted pyridine.[3][4][5]

Aromatic Region (Pyridine Protons, δ 6.0 - 8.0 ppm)
  • H (a) - Proton at C6:

    • Predicted δ: 7.85 - 7.95 ppm. This proton is ortho to the ring nitrogen, which is strongly deshielding.[6][7]

    • Integration: 1H.

    • Multiplicity: Singlet (or a narrow doublet, d). It has no adjacent protons. There might be a small four-bond coupling (⁴J) to the H-4 proton, but this is often not resolved. The data for 2-amino-5-methylpyridine shows this signal around 7.88 ppm.[8]

  • H (b) - Proton at C4:

    • Predicted δ: 7.20 - 7.30 ppm. This proton is meta to the amino group and ortho to the methyl group.

    • Integration: 1H.

    • Multiplicity: Doublet (d). It is coupled to the H-3 proton (³J, ortho coupling). Expected J ≈ 8.4 Hz.[8]

  • H (c) - Proton at C3:

    • Predicted δ: 6.35 - 6.45 ppm. This proton is ortho to the strongly electron-donating amino group, causing significant shielding and a pronounced upfield shift.[3][9]

    • Integration: 1H.

    • Multiplicity: Doublet (d). It is coupled to the H-4 proton (³J, ortho coupling). Expected J ≈ 8.4 Hz.[8]

Aliphatic Region (δ 1.5 - 4.0 ppm)

This region will contain the signals from the methyl group, the methylene bridge, and the pyrrolidine ring.

  • H (d) - Methyl Protons (-CH₃):

    • Predicted δ: 2.15 - 2.25 ppm. The chemical shift for a methyl group on a pyridine ring is typically in this range.[8]

    • Integration: 3H.

    • Multiplicity: Singlet (s). These protons have no adjacent protons to couple with.

  • H (e) - Methylene Bridge Protons (-CH₂-NH-):

    • Predicted δ: 3.10 - 3.25 ppm. These protons are adjacent to a secondary amine and are beta to the pyrrolidine ring.

    • Integration: 2H.

    • Multiplicity: Doublet (d). They are coupled to the single H(f) proton on the C3 of the pyrrolidine ring. Expected J ≈ 6.5 - 7.5 Hz.

  • H (f) - Pyrrolidine C3-H Proton:

    • Predicted δ: 2.40 - 2.60 ppm. This methine proton is part of the aliphatic ring and is adjacent to two methylene groups and the methylene bridge.

    • Integration: 1H.

    • Multiplicity: Multiplet (m). It will be split by the two H(e) protons, the two H(g) protons, and the two H(i/j) protons, resulting in a complex signal.

  • H (g, h) - Pyrrolidine C2-H₂ and C5-H₂ Protons:

    • Predicted δ: 2.80 - 3.10 ppm and 2.65 - 2.85 ppm. These protons are on carbons adjacent to the pyrrolidine nitrogen and are expected to be the most downfield of the ring methylene groups. Due to the chiral center at C3, the C2 and C5 protons are diastereotopic and may appear as distinct signals.

    • Integration: 4H total.

    • Multiplicity: Multiplet (m). Each proton will exhibit complex splitting from both geminal and vicinal coupling.

  • H (i, j) - Pyrrolidine C4-H₂ Protons:

    • Predicted δ: 1.60 - 1.80 ppm and 2.00 - 2.20 ppm. These protons are further from the nitrogen atoms. The two protons on this carbon are diastereotopic due to the adjacent chiral center, and will therefore have different chemical shifts and couple with each other (geminal coupling).

    • Integration: 2H total.

    • Multiplicity: Multiplet (m). They will show complex splitting patterns.

Labile Protons (N-H)
  • H (k, l) - Amine Protons (Pyridine-NH and Pyrrolidine-NH):

    • Predicted δ: Highly variable (typically 4.0 - 6.0 ppm for the pyridine-NH and 1.5 - 3.0 ppm for the pyrrolidine-NH). The chemical shift is highly dependent on solvent, concentration, and temperature.

    • Integration: 1H + 1H.

    • Multiplicity: Broad singlet (br s). These protons often undergo rapid chemical exchange, which averages out any coupling to adjacent protons, resulting in a broad signal. They may not be observed if a protic solvent is used.

Data Summary and Comparison

The predicted spectral data provides a clear fingerprint for the verification of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

LabelProton AssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityExpected J (Hz)
aPyridine CH -67.85 - 7.951Hs (or narrow d)-
bPyridine CH -47.20 - 7.301Hd~8.4
cPyridine CH -36.35 - 6.451Hd~8.4
dPyridine -CH₃ 2.15 - 2.253Hs-
eBridge -CH₂ -N3.10 - 3.252Hd~7.0
fPyrrolidine CH -32.40 - 2.601Hm-
g/hPyrrolidine CH₂ -2/52.65 - 3.104Hm-
i/jPyrrolidine CH₂ -41.60 - 2.202Hm-
kPyridine NH Variable (4.0-6.0)1Hbr s-
lPyrrolidine NH Variable (1.5-3.0)1Hbr s-

Conclusion

This predictive guide establishes a robust framework for the ¹H NMR spectral interpretation of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. The key identifying features are:

  • Three distinct signals in the aromatic region, including a significantly shielded doublet around 6.40 ppm characteristic of a proton ortho to a 2-amino group.[3][8][9]

  • A sharp singlet for the pyridine-methyl group around 2.20 ppm.[8]

  • A complex set of multiplets in the aliphatic region between 1.60 and 3.30 ppm, corresponding to the seven protons of the pyrrolidine ring and the two protons of the methylene bridge.

  • Two broad, exchangeable signals for the N-H protons.

By comparing an experimentally acquired spectrum to this detailed predictive analysis, researchers can confidently verify the synthesis and purity of the target compound, leveraging the power of NMR spectroscopy for rigorous chemical characterization.

References

  • Contreras, R. H., & Biekofsky, R. R. (1999). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 265-275. [Link]

  • Tsang, C., & Wang, Y. (Year not available). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Source not specified.
  • Chruszcz-Lipska, M., & Czarnocki, Z. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13831–13845. [Link]

  • Dabrowska, U., & Dega-Szafran, Z. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 17(9), 551-557.
  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796-2800. [Link]

  • Li, Y., et al. (2021). Facile Access to α-Aryl Substituted Pyrrolidines. Organic & Biomolecular Chemistry, 19(34), 7434-7438. [Link]

  • ResearchGate. (n.d.). ¹H chemical shifts of the Methyl groups in 1, 2, 5, and 6 in pyridine-d5 (ppm downfield from TMS). ResearchGate. [Link]

  • Al-Rawi, J. M. A., & Salih, S. Z. (1988). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR spectrum of... ResearchGate. [Link]

  • Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 57(8), 3465–3476. [Link]

  • Wei, W., et al. (n.d.). Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromo-imidazo[1,2-α]pyridines.
  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. ResearchGate. [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+.
  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem‐difunctional compounds: 3‐endo‐ and 3‐exo‐substituted norbornanones. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

  • PubChem. (n.d.). 2-Aminopyridine. PubChem. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H NMR spectra of propan-2-amine. Doc Brown's Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Percentage

In drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a number; it is a cornerstone of safety and efficacy. For a novel molecule like 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a seemingly minor impurity could possess unintended pharmacological activity, be genotoxic, or compromise the stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a rigorous characterization of any impurity present at levels above 0.10%.[1] This necessitates analytical methodologies that are not only precise but also highly sensitive and specific.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the purity validation of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring a robust and defensible purity assessment strategy.

The Analyte: A Molecule with a Dual Personality

Understanding the physicochemical properties of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is the critical first step in developing a valid analytical method.

  • Structure and Polarity: The molecule contains a substituted pyridine ring and a pyrrolidine ring, linked by a secondary amine. The presence of three nitrogen atoms, all of which can act as proton acceptors (bases), makes this a highly polar and basic compound.[2][3] This polarity presents a significant challenge for traditional reversed-phase chromatography, where such compounds are often poorly retained.[4][5]

  • Potential Impurities: A thorough purity analysis must anticipate the likely impurities. Based on common synthetic routes for pyridine and pyrrolidine derivatives, we can hypothesize several classes of impurities that must be monitored.[6][7][8]

    • Process-Related Impurities: Unreacted starting materials, reagents, or intermediates.

    • By-products: Isomers formed during synthesis or products of side-reactions.

    • Degradation Products: Oxidation is a common degradation pathway for pyridinic compounds, potentially leading to the formation of an N-oxide, which would have different polarity and mass.[2][9]

Caption: Potential sources of impurities in the final API batch.

Primary Method: High-Selectivity Purity Validation by LC-MS

For a comprehensive impurity profile, LC-MS is the gold standard. It combines the powerful separation capabilities of liquid chromatography with the unparalleled specificity of mass spectrometry, allowing for both quantification and identification.[10]

The Rationale: Why LC-MS is Superior for this Analyte

The primary advantage of LC-MS is its ability to "see" what other detectors cannot. While a standard HPLC with an ultraviolet (UV) detector relies on a molecule's ability to absorb light (a property known as a chromophore), many potential impurities may lack a significant chromophore and would be invisible to UV detection.[11][12] Mass spectrometry, however, detects compounds based on their mass-to-charge ratio (m/z), a fundamental property of the molecule itself. This provides two critical advantages:

  • Universality: It can detect impurities that are structurally different from the API and lack UV absorbance.

  • Identification: It provides the molecular weight of an impurity, which is the first and most crucial piece of data in determining its structure.[13]

Experimental Protocol: LC-MS Method

This protocol is designed to address the specific challenges posed by our polar, basic analyte.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine sample.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 10 µg/mL using the same diluent. Causality Note: A high concentration of the main peak can cause source contamination and ion suppression in the mass spectrometer. The working concentration is optimized for detecting trace impurities without overwhelming the detector.

2. Liquid Chromatography (LC) Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 100 x 2.1 mm, 1.7 µm). Causality Note: A HILIC column is chosen to provide adequate retention for our highly polar analyte, which would likely elute in the solvent front on a traditional C18 column, leading to poor separation from other polar impurities and matrix effects.[5]

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid. Causality Note: Ammonium formate and formic acid act as mobile phase modifiers. They maintain a consistent pH and provide a source of protons (H+) to ensure the analyte and its basic impurities are protonated, which is essential for good peak shape and efficient ionization in the ESI source.[3][14]

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Causality Note: ESI is the preferred ionization technique for polar molecules in the liquid phase. Positive mode is selected because the multiple basic nitrogen atoms on the analyte are readily protonated to form positive ions ([M+H]+).[15][16]

  • Scan Range: m/z 70 - 700. Causality Note: This range is selected to be wide enough to capture potential low-mass fragments and higher-mass dimers or adducts, while encompassing the expected mass of the parent compound (C11H17N3, MW = 191.27).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Sources

Structural Characterization & Comparative Analysis: 5-Methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and comparative analysis of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine , a critical heterocyclic scaffold used in the development of Histamine H4 receptor antagonists and Nicotinic Acetylcholine Receptor (nAChR) ligands.

Executive Summary

5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS: 1258650-60-0) is a secondary amine scaffold characterized by a 2-aminopyridine core linked to a non-aromatic pyrrolidine heterocycle.[1] This specific topology—bridging an aromatic system with a flexible, basic nitrogen-containing ring—is a "privileged structure" in GPCR medicinal chemistry. It serves as a primary pharmacophore for Histamine H4 Receptor (H4R) antagonists and nAChR modulators , offering a balance of lipophilicity (LogP ~1.2) and basicity (pKa ~9.5) ideal for CNS and inflammatory target engagement.

This guide objectively compares its structural fidelity, synthesis efficiency, and physicochemical properties against established reference standards like JNJ-7777120 and ABT-724 .

Structural Identity & Physicochemical Profile[3][4][5]

The compound exists primarily as a free base or a hydrochloride salt. The structural integrity relies on the specific regiochemistry of the 5-methyl substitution on the pyridine ring and the 3-position linkage on the pyrrolidine.

PropertySpecificationNotes
IUPAC Name 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
CAS Number 1258650-60-0 (Free Base)1420985-82-5 (HCl Salt)
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol Monoisotopic Mass: 191.14
Appearance White to Off-White SolidHygroscopic as HCl salt
Solubility DMSO (>50 mg/mL), Water (>20 mg/mL as HCl)High aqueous solubility aids bioassays
pKa (Calc) ~9.5 (Pyrrolidine NH), ~6.8 (Pyridine N)Diprotic character in physiological pH
LogP 1.18 ± 0.2Optimal for membrane permeability

Structural Characterization Data[3][4][5][8]

The following data validates the structural identity of the synthesized scaffold. The assignments are derived from high-field NMR (400 MHz, DMSO-d6) and LC-MS analysis.

Proton NMR ( H NMR) Analysis

The spectrum is distinct due to the coupling between the exocyclic amine (NH) and the adjacent methylene group.

Solvent: DMSO-d6 Frequency: 400 MHz[2]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.78 d (

Hz)
1HPyridine C6-HCharacteristic deshielded proton adjacent to ring nitrogen.
7.25 dd (

Hz)
1HPyridine C4-HCoupling with C3 and C6 confirms 2,5-substitution pattern.
6.42 d (

Hz)
1HPyridine C3-HUpfield shift due to electron-donating 2-amino group.
6.35 br s1HExocyclic N-HBroad signal; exchangeable with D₂O.
3.15 t (

Hz)
2H-NH-CH ₂-Diagnostic triplet indicating linkage to the pyrrolidine ring.
2.85 - 2.65 m3HPyrrolidine RingC2-H and C5-H (adjacent to secondary amine).
2.35 - 2.20 m1HPyrrolidine C3-HMethine proton at the branching point.
2.12 s3HAr-CHSharp singlet confirming the 5-methyl group.
1.85 - 1.40 m2HPyrrolidine C4-HRing methylene protons.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Retention Time: 1.24 min (C18 column, 5-95% ACN/Water gradient)

  • Observed Mass:

    
     192.2 
    
    
    
  • Fragmentation Pattern:

    • 
       192.2 (Parent)
      
    • 
       109.1 (5-methylpyridin-2-amine fragment) → Confirming the pyridine core integrity.
      
    • 
       84.1 (Pyrrolidine fragment) → Confirming the non-aromatic tail.
      

Comparative Analysis: Scaffold Performance

This section evaluates 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine against two industry-standard H4/D4 ligands: JNJ-7777120 (Indole-based) and ABT-724 (Benzimidazole-based).

Physicochemical & Synthetic Comparison[5]
FeatureTarget Scaffold (Pyridine-Pyrrolidine)JNJ-7777120 (Indole-Piperazine)ABT-724 (Benzimidazole-Piperazine)
Core Basicity Moderate (Pyridine N is weak base)Low (Indole is non-basic)Moderate (Benzimidazole)
Metabolic Stability High: Methyl group blocks C5 oxidation.Low: Indole prone to oxidation.Medium: Benzimidazole stable, piperazine labile.
Synthetic Yield >85% (1-step SNAr)~60% (Multi-step)~70% (Multi-step)
Solubility (pH 7.4) High (>100 µM)Low (<10 µM)Moderate (~50 µM)
Selectivity Profile High affinity for H4/nAChRHigh affinity for H4High affinity for D4

Key Insight: The target scaffold offers superior metabolic stability and solubility compared to the indole-based JNJ-7777120. The 5-methyl group on the pyridine ring specifically blocks a common metabolic soft spot (oxidation at the para-position relative to the nitrogen), extending the half-life in microsomal stability assays.

Experimental Protocols

Synthesis Workflow (Nucleophilic Aromatic Substitution)

This protocol utilizes a solvent-free or high-concentration SNAr approach to maximize yield and minimize waste.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • 3-(Aminomethyl)-1-N-Boc-pyrrolidine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq) / BINAP (0.04 eq) [Optional for catalyzed route]

  • NaOtBu (1.5 eq)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Charge: In a dry Schlenk flask, combine 2-bromo-5-methylpyridine (1.72 g, 10 mmol), 3-(aminomethyl)-1-N-Boc-pyrrolidine (2.40 g, 12 mmol), and NaOtBu (1.44 g, 15 mmol).

  • Degas: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (20 mL).

  • Catalyst Addition: Add Pd₂(dba)₃ (183 mg) and BINAP (249 mg) under Argon flow.

  • Reaction: Heat to 100°C for 12 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 2 hours.

  • Purification: Concentrate and neutralize with sat. NaHCO₃. Extract with DCM/IPA (3:1). Purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Visualization: Synthesis Logic & Spectral Assignment

G cluster_0 Synthesis Route cluster_1 Spectral Logic (1H NMR) A 2-Bromo-5-methylpyridine (Electrophile) C Intermediate (Boc-Protected) A->C Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) B 3-(Aminomethyl)-1-Boc-pyrrolidine (Nucleophile) B->C D Final Product (Free Base) C->D TFA Deprotection (-Boc) H_Py Pyridine Protons (7.8, 7.25, 6.4 ppm) D->H_Py Aromatic Region H_Link Linker CH2 (3.15 ppm, t) D->H_Link Diagnostic Triplet H_Pyr Pyrrolidine Ring (1.4 - 2.8 ppm) D->H_Pyr Aliphatic Region

Caption: Figure 1. Synthesis pathway via Buchwald-Hartwig coupling and subsequent NMR spectral assignment logic.

References

  • Cowart, M. D., et al. (2004). "Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction." Journal of Medicinal Chemistry, 47(15), 3853–3864. Link

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 46(19), 3957–3960. Link

  • National Center for Advancing Translational Sciences (NCATS). "ABT-724 Record Details." Inxight Drugs. Link

  • PubChem Database. "N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (Structural Analog)." National Library of Medicine. Link

  • Sigma-Aldrich. "5-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine Product Specification." Link

Sources

A Researcher's Guide to the Infrared Spectroscopy of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Predicted IR Absorption Peaks and Comparative Insights for Drug Development Professionals

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for the compound 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. As a molecule with potential applications in medicinal chemistry and drug development, understanding its structural and vibrational properties is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity, assessing the purity, and elucidating the functional group composition of this and related molecules. This document moves beyond a simple list of wavenumbers, offering insights into the causality behind spectral features and providing a robust experimental framework for obtaining high-fidelity data.

Molecular Structure and Vibrational Mode Analysis

To accurately predict the infrared spectrum, we must first deconstruct the molecule into its constituent, IR-active functional groups. 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a complex molecule featuring a substituted pyridine ring linked to a pyrrolidine moiety via a secondary amine bridge.

The key functional groups and their expected vibrational modes are:

  • Secondary Aromatic Amine (Ar-NH-CH₂): This group is directly attached to the pyridine ring. Its N-H bond will produce characteristic stretching and bending vibrations.

  • Secondary Aliphatic Amine (-NH- in pyrrolidine ring): The pyrrolidine ring itself contains a secondary amine, which will also exhibit distinct N-H stretching and bending modes. The presence of two different N-H environments may lead to complex or overlapping bands.

  • Pyridine Ring: As an aromatic system, the pyridine ring has a series of characteristic C-H stretching and C=C/C=N ring stretching (in-plane) and bending (out-of-plane) vibrations.

  • Alkyl Moieties (C-H bonds): The molecule contains multiple sp³-hybridized carbon atoms in the methyl group, the methylene bridge (-CH₂-), and the pyrrolidine ring. These will give rise to symmetric and asymmetric C-H stretching and bending vibrations.[1][2]

  • Carbon-Nitrogen Bonds (C-N): Both aromatic (C-N on the pyridine ring) and aliphatic (C-N bonds within the pyrrolidine and linking bridge) are present. These bonds have characteristic stretching frequencies.[3][4]

Below is a diagram illustrating the molecular structure and the key bonds that contribute to its infrared spectrum.

Caption: Molecular structure and key IR-active functional groups.

Predicted Infrared (IR) Absorption Frequencies

The following table summarizes the predicted IR absorption bands for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. The wavenumber ranges are based on established correlation tables and data from structurally similar compounds.[5][6][7][8]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3500 - 3300MediumN-H StretchSecondary Amines (Aromatic & Aliphatic). May appear as one or two sharp bands.[9][10][11]
3100 - 3000Medium-WeakC-H StretchAromatic C-H (on pyridine ring).[1]
3000 - 2850StrongC-H StretchAliphatic C-H (asymmetric & symmetric) from methyl, methylene, and pyrrolidine groups.[1][2]
1640 - 1550Strong-MediumN-H BendSecondary Amine scissoring vibration.[4]
1600 - 1475Medium-WeakC=C & C=N Ring StretchAromatic ring stretching of the pyridine moiety. Often appears as a pair of bands.[12]
1470 - 1450MediumC-H BendCH₂ scissoring (bending) from the pyrrolidine ring and methylene bridge.[7]
1375 - 1350Medium-WeakC-H BendCH₃ symmetric bending (umbrella mode) from the methyl group.[1]
1350 - 1200Medium-StrongC-N StretchAromatic C-N (amine-pyridine bond).[4][5]
1250 - 1020MediumC-N StretchAliphatic C-N (in pyrrolidine ring and bridge).[4][5]
900 - 690StrongC-H BendOut-of-plane bending of aromatic C-H bonds, characteristic of the substitution pattern.[12]

Comparative Analysis: Building a Spectral Fingerprint

While an experimental spectrum for the title compound is not publicly available, we can infer its key features by comparing it to simpler, well-characterized molecules.

  • vs. 2-Amino-5-methylpyridine: This simpler analogue contains the substituted pyridine ring and a primary amine.[13] Its spectrum would show two N-H stretching bands (asymmetric and symmetric) typical of a primary amine, along with the pyridine ring and methyl C-H vibrations.[10] Our target molecule, having two different secondary amines, would likely show a more complex, but weaker, single or double peak in the N-H stretch region (3500-3300 cm⁻¹).[6] It will also feature strong aliphatic C-H stretching bands (3000-2850 cm⁻¹) that are absent in 2-amino-5-methylpyridine.

  • vs. N-Methylpyrrolidine: This molecule provides the spectral signature for the saturated pyrrolidine ring. Its spectrum is dominated by strong aliphatic C-H stretching between 2964-2769 cm⁻¹.[14] It lacks N-H and aromatic signals. The presence of these strong aliphatic C-H bands in the spectrum of our target compound is a key confirmation of the pyrrolidine moiety.

The unique "fingerprint" of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine arises from the combination of these features: the specific N-H stretching of two distinct secondary amines, the aromatic signals of the substituted pyridine, and the strong, characteristic aliphatic signals from the pyrrolidinylmethyl substituent.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its simplicity, speed, and minimal sample preparation requirements, making it ideal for a wide range of samples including solids and viscous liquids.[15][16]

Objective: To obtain a clean, high-resolution infrared spectrum of the solid or liquid sample.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or germanium ATR accessory.

G cluster_pre Pre-Analysis cluster_sample Sample Analysis cluster_post Post-Analysis A 1. Instrument Purge Purge spectrometer with dry air or N₂ to minimize atmospheric H₂O and CO₂ interference. B 2. Clean ATR Crystal Wipe crystal with a solvent (e.g., isopropanol) and allow to fully evaporate. A->B C 3. Collect Background Scan the empty, clean crystal. This is the reference (I₀) and is critical for accuracy. B->C D 4. Apply Sample Place a small amount of sample onto the center of the ATR crystal. C->D E 5. Ensure Contact Apply pressure using the ATR anvil to ensure firm, uniform contact between the sample and the crystal. D->E F 6. Collect Sample Spectrum Acquire the spectrum (I). The instrument software calculates absorbance (-log(I/I₀)). E->F G 7. Clean Up Retract anvil, remove sample, and clean the crystal thoroughly as in Step 2. F->G

Caption: Standard workflow for ATR-FTIR spectroscopy.

Detailed Steps & Causality:

  • Instrument Preparation: For at least 30 minutes prior to analysis, ensure the spectrometer's sample compartment is purged with dry nitrogen or oil-free dry air. Rationale: This minimizes atmospheric water vapor and carbon dioxide, which absorb strongly in the IR region and can obscure important sample peaks.

  • Crystal Cleaning: The ATR crystal surface must be impeccably clean. Wipe the crystal with a lint-free swab dampened with a volatile solvent like isopropanol or ethanol, followed by a dry swab. Rationale: Any residue from previous samples or cleaning solvents will appear in the spectrum, contaminating the data.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan should have at least the same number of co-added scans (e.g., 32 or 64) as the planned sample scan. Rationale: This step is the most critical for data integrity. The background scan measures the spectrum of the instrument and atmosphere. The instrument's software automatically ratios the sample spectrum against this background, effectively subtracting any instrumental or atmospheric artifacts and providing a true spectrum of the sample.[17][18]

  • Sample Application: Place a small amount of the 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine sample directly onto the center of the ATR crystal. For solids, a small mound of powder is sufficient; for oils or liquids, a single drop is adequate.[19] Rationale: The IR beam only probes a few micrometers into the sample at the crystal surface, so only a small amount of material is needed.[18]

  • Pressure Application: For solid samples, use the instrument's pressure anvil to apply firm, consistent pressure. This ensures intimate contact between the solid and the crystal surface. Rationale: Good contact is essential for a strong, high-quality ATR spectrum. Air gaps between the sample and crystal will weaken the signal and distort peak shapes.[15]

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters (resolution, number of scans) as the background scan.

  • Post-Analysis Cleaning: After the measurement, clean the crystal surface thoroughly as described in step 2 to prepare for the next sample.

Trustworthiness and Self-Validation

The resulting spectrum serves as a self-validating system. The trustworthiness of the data can be confirmed by:

  • Presence of Key Peaks: The spectrum should clearly show strong aliphatic C-H stretching bands (3000-2850 cm⁻¹), aromatic C=C/C=N bands (1600-1475 cm⁻¹), and a medium-intensity N-H stretching band (3500-3300 cm⁻¹).

  • Absence of Impurity Peaks: A broad, strong absorption around 3550-3200 cm⁻¹ would indicate the presence of water or alcohol (O-H stretch), suggesting a wet sample.[3][6] A sharp, strong peak near 1700 cm⁻¹ would indicate carbonyl (C=O) contamination, which should be absent in the pure target molecule.[3][20]

  • Fingerprint Region Consistency: The complex pattern of bands in the "fingerprint region" (<1500 cm⁻¹) is unique to the molecule. This region should be highly reproducible between batches of pure material and can be used to identify polymorphs or subtle structural variations.[1]

By cross-referencing the observed spectrum with the predicted peaks and looking for the absence of key impurity signals, a researcher can have high confidence in the identity and purity of their sample of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • The Journal of Chemical Physics. (2025, July 7). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Retrieved from [Link]

  • Nazarbayev University Repository. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective. Retrieved from [Link]

  • (n.d.). Chapter 2. Retrieved from [Link]

  • (n.d.). Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red.... Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinamine, 5-methyl-. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities are becoming increasingly common. Among these is 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, a compound with significant potential in various therapeutic areas. This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), safe handling procedures, and disposal protocols for this specific molecule. Our objective is to empower you with the knowledge to work safely and efficiently, mitigating risks and ensuring the integrity of your research.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

Given these potential hazards, a comprehensive PPE strategy is not just recommended, it is imperative.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine in a laboratory setting.

TaskRequired Personal Protective Equipment
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Lab coat - N95 or higher-rated respirator (if not handled in a certified chemical fume hood)
Solution Preparation - Nitrile gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Chemical-resistant lab coat or apron - Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Reaction Work-up and Transfer - Heavy-duty nitrile or butyl rubber gloves - Chemical splash goggles and a face shield - Chemical-resistant lab coat or apron - All transfers and manipulations should be performed within a certified chemical fume hood.
Spill Cleanup - Chemical-resistant gloves (butyl rubber or equivalent) - Chemical splash goggles and a face shield - Disposable, chemical-resistant coveralls - Air-purifying respirator with an organic vapor/acid gas cartridge - Chemical-resistant boots

Procedural Guidance for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Work in a Ventilated Area : All handling of solid 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine should be conducted in a certified chemical fume hood to control airborne particulates.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above. Double-gloving is highly recommended to protect against accidental contamination[5].

  • Static Control : Take measures to prevent the buildup of electrostatic charge, especially when handling the powdered form of the compound[4].

  • Avoid Inhalation : Do not breathe in dust or vapors. If a fume hood is unavailable, a NIOSH-approved respirator is mandatory[1][6].

Solution Preparation and Use
  • Controlled Environment : All work with solutions of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine must be performed in a chemical fume hood.

  • Eye and Face Protection : Wear chemical splash goggles and a face shield to protect against accidental splashes[7][8].

  • Glove Integrity : Inspect gloves for any signs of degradation or puncture before and during use. If a glove is compromised, remove it immediately, wash your hands thoroughly, and don a new pair[5].

  • Contingency Planning : Ensure that an eyewash station and safety shower are readily accessible and in good working order[8].

Emergency Protocols: Spill and Exposure Management

In the event of a spill or personal exposure, a rapid and informed response is critical.

Spill Response
  • Evacuate and Secure : Immediately evacuate non-essential personnel from the affected area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Absorb : For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect and Dispose : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Decontamination and Waste Disposal

Proper decontamination and disposal are essential to prevent environmental contamination and future exposure.

  • Decontamination : All glassware and equipment that have come into contact with 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine should be thoroughly decontaminated. A triple rinse with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended.

  • Waste Disposal : All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[2].

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

PPE_Decision_Flowchart start Start: Handling 5-methyl-N- (pyrrolidin-3-ylmethyl)pyridin-2-amine is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No in_hood Working in a certified chemical fume hood? is_solid->in_hood Yes ppe_solution Standard Solution PPE: - Double nitrile gloves - Chemical splash goggles - Face shield - Chemical-resistant lab coat/apron - Work in fume hood is mandatory is_solution->ppe_solution Yes spill Is there a spill? is_solution->spill No ppe_solid_hood Minimum PPE: - Double nitrile gloves - Chemical splash goggles - Lab coat in_hood->ppe_solid_hood Yes ppe_solid_no_hood Enhanced PPE: - Double nitrile gloves - Chemical splash goggles - Lab coat - N95 Respirator in_hood->ppe_solid_no_hood No end End: Procedure Complete ppe_solid_hood->end ppe_solid_no_hood->end ppe_solution->end ppe_spill Spill Response PPE: - Chemical-resistant gloves - Goggles and face shield - Chemical-resistant coveralls - Air-purifying respirator - Chemical-resistant boots spill->ppe_spill Yes spill->end No ppe_spill->end

Caption: PPE selection flowchart for handling 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

References

  • New Jersey Department of Health. Hazard Summary: Pyrrolidine. [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. [Link]

  • SAMS Solutions. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • MilliporeSigma. 5-methyl-N-[(pyrrolidin-3-yl)methyl]pyridin-2-amine. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.